2-(Benzyloxy)acetaldehyde
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-phenylmethoxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNOAHXEQXMCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209468 | |
| Record name | (Phenylmethoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60656-87-3 | |
| Record name | (Benzyloxy)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60656-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Phenylmethoxy)acetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060656873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Phenylmethoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (phenylmethoxy)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Benzyloxy)acetaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT739FGS9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Benzyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and key applications of 2-(Benzyloxy)acetaldehyde. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development. This document includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the compound's behavior and utility.
Core Chemical Properties
This compound is a versatile bifunctional molecule, incorporating both an aldehyde and a benzyl (B1604629) ether. These features make it a valuable intermediate in a variety of chemical transformations. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 60656-87-3 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless liquid/oil | [3] |
| Density | 1.069 g/cm³ at 25 °C | [1] |
| Boiling Point | 118-120 °C at 13 mmHg | |
| Flash Point | 113 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.518 | |
| Solubility | Soluble in Chloroform, Ethyl Acetate | |
| Stability | Temperature and moisture sensitive; often stabilized with hydroquinone (B1673460) or catechol |
Synthesis and Purification
The most common laboratory-scale synthesis of this compound involves the oxidation of 2-benzyloxyethanol. A detailed protocol for its synthesis and subsequent purification is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is based on the oxidation of 2-benzyloxyethanol.
Materials:
-
2-Benzyloxyethanol
-
A suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), or a system based on hypochlorous acid in the presence of a nitroxy radical)[4]
-
Anhydrous dichloromethane (B109758) (or another suitable solvent)
-
Sodium thiosulfate (B1220275) solution (5% aqueous)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzyloxyethanol in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the stirred solution. The reaction temperature should be maintained between 0 and 30 °C.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate and stir for 5 minutes.[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in the chosen eluent and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Applications in Organic Synthesis and Drug Development
This compound serves as a key building block in various organic reactions and has shown significant potential in the development of therapeutic agents.
Aldol (B89426) Condensation Reactions
The aldehyde functionality of this compound makes it a suitable electrophile in aldol condensation reactions, a powerful tool for carbon-carbon bond formation.
Materials:
-
This compound
-
An enolizable ketone or aldehyde (e.g., acetophenone)
-
A base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)
-
An alcoholic solvent (e.g., ethanol (B145695) or methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound and the enolizable carbonyl compound in the alcoholic solvent.
-
Slowly add an aqueous or alcoholic solution of the base catalyst to the stirred mixture at room temperature.
-
The reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification, typically by recrystallization or column chromatography.
Inhibition of Aldehyde Dehydrogenase (ALDH)
Recent studies have highlighted the role of this compound derivatives as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is implicated in cancer stem cell survival and chemoresistance.[5]
This protocol describes a cell-based assay to evaluate the inhibition of ALDH activity.
Materials:
-
Cancer cell line expressing ALDH (e.g., MDA-MB-231)
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Test compound (this compound derivative) dissolved in DMSO
-
DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor (typically included in the kit)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cancer cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Treatment:
-
For each experimental condition, prepare two sample tubes.
-
To one tube, add the test compound at the desired final concentration.
-
To the second tube (the negative control), add the test compound and DEAB.
-
-
Staining: Add the activated ALDEFLUOR™ reagent to all tubes.
-
Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.[5]
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Use the DEAB-treated sample to set the gate for the ALDH-positive cell population.
-
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the presence and absence of the test compound. A reduction in the percentage of ALDH-positive cells in the sample treated with the test compound alone indicates inhibition of ALDH activity.
Safety Information
This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both synthetic organic chemistry and medicinal chemistry. Its utility in constructing complex molecules through reactions such as the aldol condensation, coupled with the emerging biological activity of its derivatives as ALDH inhibitors, underscores its importance for researchers in drug discovery and development. The protocols and data presented in this guide are intended to support and facilitate further research and innovation in these fields.
References
A Technical Guide to 2-(Benzyloxy)acetaldehyde (CAS 60656-87-3) for Researchers and Drug Development Professionals
Introduction
2-(Benzyloxy)acetaldehyde, identified by the CAS number 60656-87-3, is a valuable and versatile bifunctional organic compound. Structurally, it is an aldehyde featuring a benzyl-protected hydroxyl group, which makes it a key synthetic intermediate in complex organic synthesis. Its utility spans the creation of pharmaceuticals, agricultural chemicals, and natural products, where it serves as a crucial C2 building block.[1] This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on data and protocols relevant to researchers in chemistry and drug development.
Physicochemical and Spectroscopic Properties
This compound is a clear, colorless oil at room temperature.[2] It is known to be sensitive to temperature and moisture and may form explosive peroxides upon prolonged exposure to air.[2][3] For this reason, it is often supplied and stored with stabilizers such as hydroquinone (B1673460) or catechol.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 60656-87-3 | [4][5][6][7] |
| Molecular Formula | C₉H₁₀O₂ | [4][5][6][7] |
| Molecular Weight | 150.17 g/mol | [4][5][8] |
| Appearance | Clear Colourless Oil/Liquid | [2] |
| Density | 1.069 g/mL at 25 °C | [2][4][9] |
| Boiling Point | 118-120 °C at 13 mmHg | [2][6][9] |
| Refractive Index | n20/D 1.518 | [2][6][9] |
| Flash Point | 113 °C (>230 °F) | [2][4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |
| Stability | Temperature and moisture sensitive; may form peroxides | [2][3] |
Table 2: Spectroscopic Data Summary
| Technique | Data Highlights | References |
| ¹H NMR | Spectrum data is available for structural confirmation. | [10] |
| GC-MS | Major fragments observed at m/z: 91 (100%), 107, 149, 92, 65. | |
| Infrared (IR) | ATR-IR spectral data is available. |
Synthesis and Purification
Several methods exist for the preparation of this compound. A common industrial approach involves the oxidation of 2-benzyloxyethanol.[1] For laboratory-scale synthesis, a high-yielding method involves the oxidative cleavage of an epoxide derived from (Z)-1,4-dibenzyloxy-2-butene.[11]
Experimental Protocol: Synthesis via Oxidative Cleavage
This protocol is adapted from the procedure described by Garner and Park.[11] It involves two main steps: epoxidation of the starting olefin followed by oxidative cleavage.
Step 1: Epoxidation of (Z)-1,4-dibenzyloxy-2-butene
-
Dissolve (Z)-1,4-dibenzyloxy-2-butene (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice-water bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, which can often be used without further purification.
Step 2: Oxidative Cleavage to this compound
-
Dissolve the crude epoxide from Step 1 in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add periodic acid (H₅IO₆) (1.5 equivalents) in portions to the stirred solution at room temperature. A white precipitate of iodic acid (HIO₃) will form.[11]
-
Stir the reaction for several hours at ambient temperature, monitoring by TLC for the formation of the product (visualized with a 2,4-dinitrophenylhydrazine (B122626) stain).[11]
-
Partition the reaction mixture between water and diethyl ether.
-
Separate the layers and extract the aqueous layer again with diethyl ether.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and carefully concentrate on a rotary evaporator at a temperature below 30 °C.[11]
-
The resulting crude amber oil is this compound, which is often pure enough to be used directly in subsequent reactions.[11]
Purification: If necessary, the aldehyde can be purified by vacuum distillation (b.p. 118-120 °C/13 mmHg) or flash column chromatography on silica (B1680970) gel.[1][11]
References
- 1. US6624331B1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]
- 2. 60656-87-3 CAS MSDS (BENZYLOXYACETALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. This compound [oakwoodchemical.com]
- 7. Synthonix, Inc > 60656-87-3 | this compound [synthonix.com]
- 8. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]
- 9. This compound, CAS No. 60656-87-3 - iChemical [ichemical.com]
- 10. BENZYLOXYACETALDEHYDE(60656-87-3) 1H NMR [m.chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
2-(Benzyloxy)acetaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Benzyloxy)acetaldehyde, a versatile aldehyde used in various organic syntheses. It details the compound's physicochemical properties, experimental protocols for its preparation, and its application in key chemical reactions.
Core Compound Data
This compound, also known as (phenylmethoxy)acetaldehyde, is a key building block in organic chemistry, particularly in the synthesis of complex molecules for pharmaceuticals and agricultural chemicals.[1] Its utility stems from the presence of a reactive aldehyde group and a benzyl (B1604629) ether protecting group.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [2][3][4][5][6] |
| Molecular Weight | 150.17 g/mol | [2][4][5][7] |
| CAS Number | 60656-87-3 | [2][3][4][5] |
| Appearance | Clear, colorless oil/liquid | [7] |
| Density | 1.069 g/mL at 25 °C | [2][7] |
| Boiling Point | 118-120 °C at 13 mmHg | [7] |
| Refractive Index | n20/D 1.518 | [7] |
| Flash Point | >110 °C (>230 °F) | [2][7] |
| SMILES | O=CCOCc1ccccc1 | |
| InChI Key | NFNOAHXEQXMCGT-UHFFFAOYSA-N | [3][7] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are crucial for its effective use in research and development.
Synthesis of this compound via Oxidative Cleavage
A convenient and scalable preparation of this compound involves the oxidative cleavage of an epoxide derived from (Z)-1,4-dibenzyloxy-2-butene.[8] This two-step sequence avoids the use of toxic osmium tetroxide and the formation of formaldehyde (B43269) as a byproduct.[8]
Procedure:
-
Epoxidation: (Z)-1,4-dibenzyloxy-2-butene is converted to the corresponding epoxide in essentially quantitative yield using meta-chloroperoxybenzoic acid (mCPBA).[8]
-
Oxidative Cleavage: The resulting epoxide is then subjected to oxidative cleavage using periodic acid (H₅IO₆) to yield the crude this compound as an amber oil.[8]
-
To a stirred solution of the epoxide in a suitable solvent (e.g., THF), solid periodic acid is added in portions.[8]
-
The reaction is stirred at ambient temperature for several hours, during which a white precipitate (HIO₃) forms.[8]
-
Reaction progress is monitored by Thin-Layer Chromatography (TLC) on Merck Silica Gel 60 F-254 plates.[8]
-
Upon completion, the reaction mixture is partitioned between water and diethyl ether. The combined organic layers are dried with MgSO₄, filtered, and concentrated on a rotary evaporator at a temperature below 30°C.[8]
-
-
Purity and Use: The crude aldehyde's structure and purity can be confirmed by ¹H NMR spectroscopy. It is often used directly in subsequent steps without further purification by flash chromatography or vacuum distillation.[8]
Application in Enantioselective Aldol (B89426) Reactions
This compound is a substrate in enantioselective Mukaiyama aldol reactions. It reacts with silyl (B83357) ketene (B1206846) acetal (B89532) nucleophiles in the presence of a C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex, which acts as a chiral Lewis acid catalyst.[7][9] This reaction is significant for the stereocontrolled synthesis of complex chiral molecules.
Logical Workflow and Diagrams
The following diagrams illustrate key processes and relationships involving this compound.
Caption: Synthetic pathway for this compound.
Caption: Enantioselective Mukaiyama aldol reaction schematic.
References
- 1. US6624331B1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]
- 2. This compound | 60656-87-3 | FB11544 [biosynth.com]
- 3. This compound | CAS 60656-87-3 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. This compound [oakwoodchemical.com]
- 7. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound | CAS#:60656-87-3 | Chemsrc [chemsrc.com]
Synthesis of 2-(Benzyloxy)acetaldehyde from 2-Benzyloxyethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 2-(benzyloxy)acetaldehyde from its precursor, 2-benzyloxyethanol. This conversion, a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules, is achieved through oxidation. This document details three prevalent and effective oxidation methodologies: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation. Each method is presented with detailed experimental protocols, a comparative analysis of their quantitative data, and visual representations of the chemical transformations and experimental workflows to aid in comprehension and practical application.
Introduction
This compound is a valuable bifunctional molecule featuring both an aldehyde and a benzyl-protected hydroxyl group. This structural arrangement makes it a versatile building block in organic synthesis, particularly in the construction of complex natural products and active pharmaceutical ingredients. The controlled oxidation of the primary alcohol in 2-benzyloxyethanol to an aldehyde is a delicate transformation that requires mild and selective reagents to avoid over-oxidation to the corresponding carboxylic acid. This guide focuses on three widely adopted methods known for their reliability and compatibility with various functional groups.
Core Oxidation Methodologies
The selection of an appropriate oxidation method is contingent on factors such as substrate sensitivity, desired scale, reagent availability and toxicity, and ease of work-up. Below is a detailed exploration of three leading methodologies for the synthesis of this compound.
Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by the addition of a hindered organic base, typically triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[1][2] The reaction is renowned for its high yields and compatibility with a broad range of functional groups, although it requires cryogenic temperatures and produces a volatile and malodorous byproduct, dimethyl sulfide.[1]
References
Spectroscopic Analysis of 2-(Benzyloxy)acetaldehyde: A Technical Guide
Introduction: 2-(Benzyloxy)acetaldehyde, with the chemical formula C₉H₁₀O₂, is an organic building block significant in various synthetic applications.[1][2][3][4] Its bifunctional nature, containing both an aldehyde and a benzyl (B1604629) ether group, makes it a versatile reagent.[4] Accurate structural elucidation and purity assessment are paramount for its effective use in research and drug development. This guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aldehyde proton is characteristically found at a high chemical shift (downfield) between 9-10 ppm.[5][6] Protons adjacent to the carbonyl group are also deshielded and typically appear in the 2.0-2.5 ppm region.[6][7]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.7 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.3 | Multiplet | 5H | Aromatic (C₆H₅-) |
| ~4.6 | Singlet | 2H | Benzyl (-O-CH₂-Ph) |
| ~4.1 | Singlet | 2H | Methylene (-CH₂-CHO) |
Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer field strength.
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of an aldehyde is highly deshielded, appearing in the 190-200 ppm range.[5][6]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~201 | Carbonyl (C=O) |
| ~137 | Aromatic (Quaternary C) |
| ~128 | Aromatic (CH) |
| ~127 | Aromatic (CH) |
| ~75 | Methylene (-CH₂-CHO) |
| ~73 | Benzyl (-O-CH₂-Ph) |
Note: Data compiled from publicly available spectral databases.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
For aldehydes, two key diagnostic peaks are the C=O (carbonyl) stretch and the aldehydic C-H stretch.[9][10] The carbonyl stretch for a saturated aliphatic aldehyde typically appears in the 1740-1720 cm⁻¹ region.[9] The aldehydic C-H stretch usually appears as a pair of medium-intensity bands around 2830-2695 cm⁻¹.[9][10]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3030 | Medium | C-H Stretch | Aromatic |
| ~2930 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~2720 | Medium, Sharp | C-H Stretch | Aldehyde (O=C-H) |
| ~1730 | Strong, Sharp | C=O Stretch | Aldehyde |
| ~1495, 1450 | Medium | C=C Stretch | Aromatic Ring |
| ~1100 | Strong | C-O Stretch | Ether |
Note: Data sourced from spectral databases.[8][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 150.17 g/mol ), Electron Ionization (EI) is a common technique.[3][8][12] A key fragmentation pathway for aldehydes and ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[5][7]
Table 4: GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 150 | Low | [M]⁺ (Molecular Ion) |
| 107 | High | [C₇H₇O]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Medium | [C₅H₅]⁺ |
Note: The base peak at m/z 91 is characteristic of a benzyl group. Data sourced from the MassBank of North America (MoNA).[8]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Specific parameters may need optimization based on the available instrumentation.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Tune and shim the instrument to the solvent lock signal.
-
Set the probe temperature to a standard value, typically 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid):
-
Place one drop of neat this compound liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[13]
-
Gently press the plates together to form a thin liquid film.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
-
Data Acquisition:
-
Place the prepared salt plates in the sample holder.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000-400 cm⁻¹).[13]
-
Process the data to present it as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Gas Chromatography (GC) Setup:
-
Mass Spectrometry (MS) Setup:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[15]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan mode to detect all fragment ions within a set m/z range (e.g., 40-400 amu).
-
Data Analysis Workflow
The overall process from sample to structure can be visualized as a logical workflow. This involves preparing the sample, subjecting it to various spectroscopic techniques, processing the raw data, and finally integrating the results for complete structural elucidation.
Caption: Workflow for the spectroscopic analysis and structural confirmation of a chemical compound.
References
- 1. This compound | CAS 60656-87-3 [matrix-fine-chemicals.com]
- 2. This compound [oakwoodchemical.com]
- 3. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]
- 4. 苄氧基乙醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 8. (Phenylmethoxy)acetaldehyde | C9H10O2 | CID 108989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. spectrabase.com [spectrabase.com]
- 12. scbt.com [scbt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
2-(Benzyloxy)acetaldehyde stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-(Benzyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable bifunctional molecule possessing both an aldehyde and a benzyl (B1604629) ether moiety. This unique structure makes it a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. However, the presence of these two functional groups also predisposes the molecule to specific degradation pathways, making a thorough understanding of its stability and appropriate storage conditions crucial for ensuring its quality, purity, and performance in sensitive applications.
This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its primary degradation pathways and recommended storage and handling conditions. It also outlines experimental protocols for assessing its stability, aimed at providing researchers, scientists, and drug development professionals with the necessary information to maintain the integrity of this important chemical intermediate.
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by its susceptibility to oxidation, acid-catalyzed cleavage, and polymerization. Exposure to air, light, heat, and inappropriate pH conditions can lead to the formation of impurities that may compromise its use in subsequent synthetic steps.
Autoxidation of the Aldehyde Group
In the presence of oxygen, the aldehyde functional group is prone to autoxidation, a free-radical chain reaction that proceeds through a peracid intermediate to form the corresponding carboxylic acid, 2-(benzyloxy)acetic acid. This is a common degradation pathway for many aldehydes and is a primary concern for the long-term storage of this compound. The initiation of this process can be accelerated by light and heat.
Peroxide Formation at the Ether Linkage
Similar to other ethers, this compound can form explosive peroxides upon prolonged exposure to atmospheric oxygen. The benzylic ether is particularly susceptible to the formation of hydroperoxides at the carbon atom adjacent to the ether oxygen. The accumulation of these peroxides poses a significant safety hazard, as they can detonate upon shock, heat, or concentration.
Acid-Catalyzed Cleavage of the Benzyl Ether
The benzyl ether linkage is susceptible to cleavage under strong acidic conditions.[1] This debenzylation process results in the formation of ethylene (B1197577) glycol and benzyl-derived byproducts. While generally stable under neutral and weakly acidic or basic conditions, exposure to strong acids should be avoided during storage and handling unless deprotection is intended.
Aldol Condensation and Polymerization
Under certain conditions, particularly in the presence of acidic or basic catalysts, aldehydes can undergo self-condensation reactions (aldol condensation) which can lead to the formation of dimers, oligomers, and polymers. This can result in a decrease in the purity of the material and an increase in non-volatile residues.
A visual representation of the primary degradation pathways is provided below.
References
An In-depth Technical Guide to the Safe Handling of 2-(Benzyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(Benzyloxy)acetaldehyde (CAS No. 60656-87-3), a key intermediate in various organic syntheses. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
This compound is a combustible liquid that is sensitive to air, moisture, and temperature.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 60656-87-3 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Clear, colorless oil | [2] |
| Boiling Point | 118-120 °C at 13 mmHg | [2] |
| Density | 1.069 g/mL at 25 °C | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.518 | [2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |
| Stability | Stable under normal conditions. Sensitive to temperature and moisture.[2][4] May form explosive peroxides upon storage in the presence of air. | [5] |
Hazard Identification and Toxicity
While specific acute toxicity data such as LD50 values for this compound are not available, the compound is classified with several hazards based on its chemical structure and data from related compounds.[6] It is crucial to handle this substance with care, assuming it may have effects similar to other aldehydes.
GHS Hazard Classification:
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][3][4][7] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][3][4][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335 | May cause respiratory irritation.[1][3][4][7] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411 | Toxic to aquatic life with long lasting effects.[3] |
Note on Toxicity of Related Compounds: For context, Benzaldehyde, an aromatic aldehyde, is harmful if swallowed and is a respiratory irritant.[8] Acetaldehyde (B116499) is classified as a possible human carcinogen (Group 2B by IARC) and has moderate acute oral toxicity. Given these precedents, a cautious approach is warranted.
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimize exposure and maintain the chemical's integrity.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat are mandatory.[4]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe mist, vapors, or spray.[4]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
-
Keep away from heat, sparks, and open flames.[4]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Keep containers tightly closed and sealed.[4]
-
For long-term storage, it is recommended to store under an inert atmosphere and at refrigerated temperatures (2-8 °C) or in a freezer under -20°C.[2]
-
Some suppliers provide the compound with a stabilizer, such as hydroquinone (B1673460) or catechol.[3]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]
Spill and Leak Procedures:
-
Minor Spills:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite, or commercial absorbent).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a detergent solution followed by water.
-
-
Major Spills:
-
Evacuate the laboratory and prevent entry.
-
Alert your institution's emergency response team.
-
If safe to do so, contain the spill to prevent it from entering drains.
-
Experimental Protocols
Below are representative experimental protocols for the synthesis and a common reaction involving an aldehyde with a similar structure. These are for illustrative purposes and should be adapted and optimized for specific laboratory conditions and research goals.
A. Synthesis of this compound via Oxidation of 2-Benzyloxyethanol
This protocol is based on a patented process and provides a general method for the preparation of the title compound.
-
Reaction Principle: The synthesis involves the oxidation of 2-benzyloxyethanol using hypochlorous acid in the presence of a nitroxy radical catalyst.
-
Materials:
-
2-Benzyloxyethanol
-
Aqueous solution of sodium hypochlorite (B82951)
-
Nitroxy radical catalyst (e.g., 2,2,6,6-tetramethylpiperidinyl-1-oxy - TEMPO)
-
Potassium bromide
-
Dichloromethane (or another suitable organic solvent)
-
Aqueous solution of sodium thiosulfate
-
Saturated aqueous solution of sodium chloride
-
-
Procedure:
-
In a reaction vessel, dissolve 2-benzyloxyethanol in the chosen organic solvent.
-
Add the nitroxy radical catalyst and potassium bromide to the solution.
-
Cool the reaction mixture to a temperature between 0 and 10 °C.
-
Slowly add the aqueous solution of sodium hypochlorite to the stirred reaction mixture, maintaining the temperature within the specified range.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer.
-
Wash the organic layer with water and then with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel.
-
B. Representative Reaction: Base-Catalyzed Aldol Condensation
This protocol is adapted from a procedure for a similar compound, 2-(Benzyloxy)-4-fluorobenzaldehyde, and illustrates a typical Claisen-Schmidt condensation.
-
Reaction Principle: An aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone (B49325) in this example).
-
Materials:
-
This compound
-
An acetophenone (B1666503) derivative (e.g., acetophenone)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Ethanol (B145695) or methanol
-
Distilled water
-
Dilute hydrochloric acid (HCl)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the acetophenone derivative (1 equivalent) in a minimal amount of ethanol or methanol.
-
Prepare a solution of NaOH or KOH in the same alcohol and add it dropwise to the aldehyde-ketone mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the filtrate is neutral.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
-
Visualized Workflows
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: General workflow for the safe handling of this compound.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Inhalation toxicity of acetaldehyde in rats. I. Acute and subacute studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. This compound | CAS#:60656-87-3 | Chemsrc [chemsrc.com]
- 8. santos.com [santos.com]
An In-depth Technical Guide to 2-(Benzyloxy)acetaldehyde
This technical guide provides a comprehensive overview of 2-(Benzyloxy)acetaldehyde, a key building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physical and chemical properties, synthesis and purification protocols, and significant applications in synthetic chemistry.
Chemical Identity
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:
-
2-(Phenylmethoxy)acetaldehyde[2]
-
α-(Benzyloxy)acetaldehyde[2]
-
Acetaldehyde, (benzyloxy)-[2]
-
Acetaldehyde, (phenylmethoxy)-[2]
-
benzyloxy acetaldehyde[2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [5][6] |
| Molecular Weight | 150.17 g/mol | [5][6] |
| CAS Number | 60656-87-3 | [5][6] |
| Appearance | Clear, colorless oil | [7] |
| Boiling Point | 118-120 °C at 13 mmHg | [6] |
| Density | 1.069 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.518 | [6] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297) | [1][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| ¹H NMR (CDCl₃, 300 MHz) | δ = 7.34-7.25 (m, 5H), 9.77 (s, 1H), 4.62 (s, 2H), 4.12 (s, 2H) | [8] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ = 201.1, 137.2, 128.5, 128.0, 127.8, 73.5, 72.8 | [8] |
| Mass Spectrometry (EI) | m/z (%): 91 (100), 107 (44), 149 (11), 92 (10), 65 (10) | [3] |
Safety Information
This compound is classified with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below.
Synthesis of this compound via Oxidation of 2-Benzyloxyethanol
This protocol is based on the oxidation of 2-benzyloxyethanol using hypochlorous acid in the presence of a nitroxy radical catalyst.[9]
Materials:
-
2-Benzyloxyethanol
-
4-Acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy (4-acetoxy-TEMPO)
-
Acetic acid
-
Toluene
-
Aqueous solution of sodium hypochlorite (B82951) (e.g., 12% available chlorine)
-
5% aqueous solution of sodium thiosulfate (B1220275)
-
Saturated aqueous solution of sodium chloride
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
A 300-mL three-necked flask is charged with 15.2 g (0.1 mol) of 2-benzyloxyethanol, 0.021 g (0.1 mmol) of 4-acetoxy-TEMPO, 0.6 g (10 mmol) of acetic acid, and 60 ml of toluene.[9]
-
The mixture is cooled to 0-5 °C in an ice bath with stirring.
-
To this solution, 73 g of a 12% aqueous solution of sodium hypochlorite (containing 0.12 mol of sodium hypochlorite) is added dropwise over a period of 1 hour, maintaining the temperature at 0-5 °C.[9]
-
After the addition is complete, the mixture is stirred at the same temperature for an additional 30 minutes.
-
To the resulting mixture, 30 ml of a 5% aqueous solution of sodium thiosulfate is added to decompose any remaining oxidizing agents, and the mixture is stirred for 5 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with 30 ml of saturated aqueous solution of sodium chloride.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.
Purification by Column Chromatography
The crude product can be purified by silica (B1680970) gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column, beakers, collection tubes, TLC plates, UV lamp, rotary evaporator.
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system by thin-layer chromatography (TLC). Test various ratios of n-hexane and ethyl acetate. A good separation is typically achieved when the desired product has an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the determined solvent system (e.g., a gradient of ethyl acetate in n-hexane).
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain purified this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate in organic synthesis, particularly in carbon-carbon bond-forming reactions. One of its most significant applications is in the Mukaiyama aldol (B89426) reaction.
The Mukaiyama Aldol Reaction
The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, such as this compound.[4][10] This reaction is highly valuable for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are important precursors for many natural products and pharmaceuticals.[10]
General Reaction Scheme:
Caption: General scheme of the Mukaiyama aldol reaction.
This reaction allows for the formation of new stereocenters with high control, making it a powerful tool in asymmetric synthesis. This compound is a useful electrophile in this reaction for the synthesis of complex molecules such as (3S,5S)-methyl 6-benzyloxy-3,5-dihydroxyhexanoate and (S)-5-benzyloxy-4-hydroxypentan-2-one.[7]
Synthetic Workflow Example
The following diagram illustrates a typical experimental workflow from the synthesis of this compound to its use in a subsequent reaction, such as the Mukaiyama aldol addition.
Caption: Experimental workflow for the synthesis and application of this compound.
References
- 1. 60656-87-3 CAS MSDS (BENZYLOXYACETALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. (Phenylmethoxy)acetaldehyde | C9H10O2 | CID 108989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. This compound | CAS#:60656-87-3 | Chemsrc [chemsrc.com]
- 7. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. US6624331B1 - Process for the preparation of benzyloxyacetaldehyde - Google Patents [patents.google.com]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
The Strategic Role of 2-(Benzyloxy)acetaldehyde as a Prochiral Building Block in Asymmetric Synthesis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 20, 2025
2-(Benzyloxy)acetaldehyde, a versatile C3 synth on, has emerged as a cornerstone in modern asymmetric synthesis. Its unique structural features, comprising a reactive aldehyde functionality and a bulky benzyloxy group, render it an ideal substrate for a variety of stereoselective transformations. This guide elucidates the pivotal role of this compound as a prochiral building block, with a focus on its application in catalytic enantioselective aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in chiral molecule synthesis.
Core Application: Enantioselective Mukaiyama Aldol Reactions
A significant advancement in the utilization of this compound has been its role as an electrophile in enantioselective Mukaiyama aldol reactions. Groundbreaking work by Evans and colleagues has demonstrated that C2-symmetric bis(oxazolinyl)pyridine (pybox)-copper(II) complexes are exceptionally effective catalysts for the addition of silyl (B83357) enol ethers to this compound.[1][2][3][4] These reactions proceed with high yields and exceptional levels of enantioselectivity, typically ranging from 92-99% enantiomeric excess (ee).[1][4]
The success of this methodology lies in the formation of a square pyramidal copper intermediate where the this compound is chelated to the metal center. This coordination pre-organizes the substrate within the chiral environment of the catalyst, dictating the facial selectivity of the nucleophilic attack by the silyl enol ether.[1]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of the catalytic enantioselective aldol addition of various silyl ketene (B1206846) acetals to this compound, as catalyzed by C2-symmetric copper(II) complexes.
Table 1: Enantioselective Aldol Addition of Silyl Ketene Acetals to this compound
| Silyl Ketene Acetal (B89532) | Catalyst (mol %) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Silyl ketene acetal from S-phenyl thioacetate | --INVALID-LINK--2 (0.5) | 95 | N/A | 99 |
| Silyl ketene acetal from S-tert-butyl thioacetate | --INVALID-LINK--2 (1.0) | 96 | N/A | 98 |
| (Z)-Silyl ketene acetal from propionate | --INVALID-LINK--2 (5.0) | 85 | 95:5 | ≥95 |
| (E)-Silyl ketene acetal from propionate | --INVALID-LINK--2 (5.0) | 88 | 97:3 | ≥95 |
Data extracted from Evans, D. A., et al. (1999). J. Am. Chem. Soc. 121(4), 669-685.[1][2][3][4]
Experimental Protocols
General Procedure for the Catalytic Enantioselective Mukaiyama Aldol Reaction
Materials:
-
This compound
-
Silyl enol ether (e.g., silyl ketene acetal)
-
Chiral Catalyst: --INVALID-LINK--2
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
To a flame-dried, argon-purged reaction flask, the chiral copper(II) catalyst (0.5-5 mol %) is added.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Anhydrous dichloromethane is added via syringe.
-
This compound (1.0 equivalent) is added dropwise to the cooled catalyst solution.
-
The silyl enol ether (1.2 equivalents) is then added dropwise over a period of 10-15 minutes.
-
The reaction mixture is stirred at -78 °C for the time specified by thin-layer chromatography (TLC) monitoring (typically 1-4 hours).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography to afford the desired aldol adduct.
-
Enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) analysis.
Visualizing the Process and Impact
The following diagrams illustrate the experimental workflow for the enantioselective aldol reaction and the biological implication of a molecule synthesized from this compound.
Caption: Experimental workflow for the catalytic enantioselective aldol reaction.
Derivatives of this compound have found applications in the total synthesis of complex natural products with significant biological activity. For instance, myxothiazols, which can be synthesized from this chiral building block, are potent inhibitors of the mitochondrial respiratory chain.
Caption: Mechanism of action of Myxothiazol on the mitochondrial bc1 complex.
Conclusion
This compound stands out as a premier chiral building block in the lexicon of asymmetric synthesis. Its successful application in catalytic enantioselective aldol reactions, affording products with high diastereo- and enantioselectivity, underscores its importance. The ability to forge complex stereochemical architectures from this relatively simple starting material continues to empower chemists in the fields of natural product synthesis and drug discovery, enabling the efficient construction of molecules with profound biological activities. Further exploration of its reactivity in other asymmetric transformations promises to unlock even greater potential in the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde - figshare - Figshare [figshare.com]
- 3. <i>C</i><sub>2</sub>-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde – Kudos: Growing the influence of research [growkudos.com]
- 4. [PDF] C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Enantioselective Mukaiyama Aldol Reaction with 2-(Benzyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective Mukaiyama aldol (B89426) reaction utilizing 2-(benzyloxy)acetaldehyde as a key substrate. This reaction is a cornerstone in modern organic synthesis for the stereocontrolled formation of carbon-carbon bonds, yielding valuable β-hydroxy carbonyl compounds that are precursors to a wide range of biologically active molecules.
Introduction
The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl (B83357) enol ether to a carbonyl compound.[1][2] The use of chiral Lewis acids renders this transformation enantioselective, providing a powerful tool for asymmetric synthesis.[3] this compound is a particularly useful electrophile in this reaction due to the coordinating ability of the benzyloxy group, which can lead to highly organized, chelated transition states, thereby enabling high levels of stereocontrol.[4][5] This document focuses on the highly efficient and selective reactions catalyzed by C2-symmetric copper(II) complexes, with additional notes on other promising catalytic systems.
Data Presentation
The following table summarizes the quantitative data for the enantioselective Mukaiyama aldol reaction of this compound with various silyl ketene (B1206846) acetals, catalyzed by a chiral copper(II)-pybox complex.[4][5]
| Entry | Silyl Ketene Acetal (B89532) | Product | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | S-tert-Butyl propanethioate derivative | 98 | >97:3 | 99 | |
| 2 | S-Phenyl propanethioate derivative | 95 | >97:3 | 98 | |
| 3 | Methyl acetate (B1210297) derivative | 94 | - | 92 | |
| 4 | Methyl propionate (B1217596) derivative | 96 | 95:5 | 95 | |
| 5 | Methyl isobutyrate derivative | 99 | - | 98 |
Experimental Protocols
This section provides a detailed methodology for the highly enantioselective Mukaiyama aldol reaction catalyzed by a C2-symmetric copper(II) complex.[4][5]
Materials and Reagents
-
This compound
-
Silyl ketene acetal (e.g., S-tert-butyl propanethioate derivative)
-
--INVALID-LINK--₂ catalyst (0.5-1 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
General Procedure
-
Catalyst Preparation: A stock solution of the chiral copper(II) catalyst in anhydrous dichloromethane is prepared under an inert atmosphere.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirring bar and under an inert atmosphere, add the this compound.
-
Solvent Addition and Cooling: Dissolve the aldehyde in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: To the cooled aldehyde solution, add the desired amount of the chiral copper(II) catalyst solution (0.5-1 mol%) dropwise.
-
Silyl Enol Ether Addition: Slowly add the silyl ketene acetal (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the enantioselective Mukaiyama aldol reaction.
Caption: Experimental workflow for the enantioselective Mukaiyama aldol reaction.
Reaction Mechanism and Stereochemical Model
The enantioselectivity of the copper(II)-pybox catalyzed Mukaiyama aldol reaction with this compound is rationalized by the formation of a square pyramidal copper intermediate.[4][5] The aldehyde coordinates to the copper center in a bidentate fashion, which, along with the C2-symmetric chiral ligand, creates a highly ordered chiral environment that directs the nucleophilic attack of the silyl enol ether to one face of the aldehyde.
Caption: Proposed mechanism for the enantioselective Mukaiyama aldol reaction.
Alternative Catalytic Systems
While copper(II) complexes are highly effective, other chiral Lewis acid systems have been developed for enantioselective Mukaiyama aldol reactions. These include complexes of:
-
Iron(II): Chiral iron(II) bipyridine catalysts have been shown to be effective, particularly in aqueous conditions, offering a greener alternative to traditional organic solvents.[6]
-
Bismuth(III): Similar to iron(II), chiral bismuth(III) complexes can catalyze the reaction in aqueous media.
-
Tin(II): Chiral tin(II) Lewis acids, often in combination with chiral diamines, were among the first catalysts developed for this reaction and continue to be a valuable tool.[7]
The choice of catalyst can be influenced by the specific silyl enol ether and the desired stereochemical outcome. Further screening and optimization may be necessary when employing these alternative systems for the reaction with this compound.
References
- 1. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde | Semantic Scholar [semanticscholar.org]
- 6. Highly enantioselective Mukaiyama aldol reaction in aqueous conditions using a chiral iron(ii) bipyridine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Aldol Condensation Involving 2-(Benzyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective Aldol (B89426) condensation of 2-(Benzyloxy)acetaldehyde. The focus is on the highly efficient enantioselective Mukaiyama aldol reaction, a cornerstone of modern asymmetric synthesis, which is crucial for the construction of chiral building blocks in drug discovery and natural product synthesis.
Introduction
This compound is a versatile C3 building block possessing a protected hydroxyl group, making it an excellent substrate for Aldol reactions where the resulting β-hydroxy carbonyl adduct can be further functionalized. The control of stereochemistry during the carbon-carbon bond formation is paramount, and various strategies have been developed to achieve high diastereoselectivity and enantioselectivity. Among these, the use of chiral Lewis acid catalysts in Mukaiyama aldol reactions has proven to be particularly effective.
This document details a highly successful protocol developed by Evans and coworkers, which employs a C2-symmetric copper(II)-bis(oxazoline)pyridine (pybox) complex as a chiral Lewis acid catalyst. This system facilitates the reaction between this compound and silyl (B83357) ketene (B1206846) acetals to afford syn-aldol adducts in high yields, with excellent diastereoselectivities and enantioselectivities.[1][2]
Key Applications
The chiral β-hydroxy carbonyl products derived from these protocols are valuable intermediates in the synthesis of a wide range of complex molecules, including:
-
Polyketide natural products
-
Carbohydrate derivatives
-
Bioactive small molecules for drug development
The ability to control the absolute and relative stereochemistry of two adjacent stereocenters in a single step makes this methodology highly valuable for the efficient construction of complex molecular architectures.
Data Presentation: Performance of the Evans Copper-Catalyzed Mukaiyama Aldol Reaction
The following table summarizes the quantitative data for the enantioselective Mukaiyama aldol reaction of this compound with various silyl ketene acetals, as reported by Evans et al.[1][2]
| Entry | Silyl Ketene Acetal (B89532) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | S-tert-Butyl propanethioate derivative | 3-hydroxy-2-methyl-1-oxo-1-(tert-butylthio)propyl)-oxy)methyl)benzene | 100 | >97:3 | 99 |
| 2 | S-Phenyl propanethioate derivative | 3-hydroxy-2-methyl-1-oxo-1-(phenylthio)propyl)-oxy)methyl)benzene | 95 | 95:5 | 98 |
| 3 | Methyl isobutyrate derivative | Methyl 3-(benzyloxy)-2-hydroxy-2,4-dimethylpentanoate | 91 | - | 92 |
| 4 | Methyl propionate (B1217596) derivative | Methyl 3-(benzyloxy)-2-hydroxy-2-methylpentanoate | 94 | 97:3 | 97 |
Experimental Protocols
This section provides a detailed methodology for the catalytic enantioselective Mukaiyama aldol reaction of this compound.
General Procedure for the Catalytic Enantioselective Aldol Addition
This protocol is adapted from the work of Evans and coworkers.[2]
Materials:
-
--INVALID-LINK--₂ catalyst (0.5-10 mol%)
-
This compound
-
Silyl ketene acetal (e.g., from S-tert-butyl propanethioate)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Silica (B1680970) gel for column chromatography
Reaction Setup:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the --INVALID-LINK--₂ catalyst.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of this compound in dichloromethane is added via syringe.
-
The silyl ketene acetal is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude silyl ether product is then dissolved in tetrahydrofuran.
-
1 N Hydrochloric acid is added, and the mixture is stirred at room temperature to effect desilylation.
-
The resulting product is purified by silica gel column chromatography.
Visualizations
Experimental Workflow for the Enantioselective Mukaiyama Aldol Reaction
Caption: Workflow of the Cu-catalyzed Mukaiyama aldol reaction.
Signaling Pathway: Catalytic Cycle of the Copper-Catalyzed Mukaiyama Aldol Reaction
Caption: Catalytic cycle of the Mukaiyama aldol reaction.
References
Protecting group strategies for the hydroxyl group in 2-(Benzyloxy)acetaldehyde products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of hydroxyl groups are fundamental considerations in the multi-step synthesis of complex organic molecules. For a substrate such as 2-(benzyloxy)acetaldehyde, which possesses a reactive aldehyde moiety in proximity to a primary hydroxyl group and a benzyl (B1604629) ether, a carefully chosen protecting group strategy is paramount to ensure chemoselectivity and high yields in subsequent transformations. This document provides detailed application notes and experimental protocols for the protection of the hydroxyl group in this compound, focusing on two commonly employed and orthogonal protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the methoxymethyl (MOM) ether.
Choosing an Orthogonal Protecting Group
The existing benzyl (Bn) ether in this compound is typically stable to a wide range of reaction conditions but is susceptible to hydrogenolysis. Therefore, an ideal protecting group for the primary hydroxyl group should be one that can be introduced and removed under conditions that do not affect the benzyl ether or the sensitive aldehyde functionality. This principle of selective removal is known as orthogonality. Both TBDMS and MOM ethers offer excellent orthogonality with respect to benzyl ethers.
A decision-making workflow for selecting an appropriate protecting group is outlined below.
Caption: Decision tree for selecting a hydroxyl protecting group for this compound.
Comparison of Protecting Groups
The choice between a TBDMS and a MOM ether depends on the specific reaction conditions planned for the subsequent synthetic steps. The following table summarizes the key characteristics of these two protecting groups in the context of their application to this compound.
| Feature | tert-Butyldimethylsilyl (TBDMS) Ether | Methoxymethyl (MOM) Ether |
| Protection Conditions | Mildly basic (imidazole, Et3N, or DIPEA) | Basic (DIPEA or NaH) |
| Typical Yields (Primary Alcohols) | 85-98% | 90-98% |
| Stability | Stable to a wide pH range, many oxidizing and reducing agents, and organometallic reagents. | Stable to a pH of approximately 4-12, strong bases, nucleophiles, and many oxidizing and reducing agents.[1] |
| Deprotection Conditions | Fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. | Acidic conditions (e.g., HCl, TFA, or Lewis acids).[1] |
| Orthogonality with Benzyl Ether | High. TBDMS is stable to hydrogenolysis, while the benzyl ether is stable to fluoride-mediated cleavage. | High. MOM ethers are cleaved under acidic conditions to which benzyl ethers are generally stable.[2] |
| Compatibility with Aldehyde | Protection under mildly basic conditions requires careful control to avoid aldol (B89426) reactions. The protected compound is stable to many reactions involving the aldehyde. | Protection under basic conditions requires careful control. The MOM ether is stable to many reactions at the aldehyde. |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of the hydroxyl group in this compound.
Strategy 1: TBDMS Protection
The TBDMS group is a robust choice, offering stability across a wide range of reaction conditions. Its removal with fluoride ions is highly selective and orthogonal to the benzyl ether.
Workflow for TBDMS Protection and Deprotection
Caption: Workflow for TBDMS protection and deprotection of this compound.
Protocol 1.1: TBDMS Protection of this compound
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/EtOAc gradient) to afford the TBDMS-protected this compound.
Protocol 1.2: Deprotection of TBDMS-protected this compound
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Strategy 2: MOM Protection
The MOM group is stable to a variety of non-acidic conditions and its removal under acidic conditions provides a useful orthogonal strategy to the hydrogenolysis of the benzyl ether.
Workflow for MOM Protection and Deprotection
Caption: Workflow for MOM protection and deprotection of this compound.
Protocol 2.1: MOM Protection of this compound
Materials:
-
This compound
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (2.0 eq).
-
Cool the solution to 0 °C.
-
Add MOM-Cl (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the MOM-protected this compound.
Protocol 2.2: Deprotection of MOM-protected this compound
Materials:
-
MOM-protected this compound
-
Hydrochloric acid (HCl, e.g., 2M solution)
-
Methanol (MeOH)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MOM-protected this compound (1.0 eq) in a mixture of MeOH and water.
-
Add a catalytic amount of HCl.
-
Stir the reaction at room temperature, monitoring the progress by TLC. Gentle heating may be required for complete conversion.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Applications in Synthesis
The protected this compound derivatives are versatile intermediates for a range of synthetic transformations. The choice of protecting group will influence the compatibility with subsequent reaction conditions.
Summary of Protecting Group Stability in Common Reactions
| Reaction | TBDMS-protected Aldehyde | MOM-protected Aldehyde |
| Wittig Reaction | Stable | Stable |
| Grignard Reaction | Stable | Stable |
| Oxidation (e.g., Pinnick) | Stable | Stable |
| Reduction (e.g., NaBH₄) | Stable | Stable |
| Hydrogenolysis (of Bn ether) | Stable | Stable |
| Acidic Hydrolysis (of MOM group) | Labile | Labile |
| Fluoride Treatment (of TBDMS group) | Labile | Stable |
By selecting the appropriate protecting group, researchers can perform a variety of transformations on the aldehyde functionality while the hydroxyl group remains masked, and then selectively deprotect as needed to reveal the final product.
References
Application Notes and Protocols for the Purification of 2-(Benzyloxy)acetaldehyde Reaction Products by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the purification of 2-(benzyloxy)acetaldehyde and its reaction products using silica (B1680970) gel column chromatography. This compound is a valuable intermediate in organic synthesis, often used in the preparation of pharmaceuticals and other complex molecules.[1] Its purification is a critical step to ensure the removal of unreacted starting materials, byproducts, and degradation products, which could interfere with subsequent reactions or compromise the purity of the final product. The primary impurity often encountered is the starting material for its synthesis, 2-benzyloxyethanol, from the oxidation reaction. Other potential impurities can include the over-oxidized product, 2-(benzyloxy)acetic acid, and byproducts from the benzyl (B1604629) protection step.
Column chromatography is a widely used technique for the purification of such compounds, offering effective separation based on the differential adsorption of components onto a stationary phase.[2] These notes provide a systematic approach to developing a robust purification protocol, from initial analysis by Thin Layer Chromatography (TLC) to the execution of the column chromatography and subsequent analysis of the purified product.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound reaction products by column chromatography. These values are illustrative and may require optimization based on the specific reaction mixture.
Table 1: TLC Analysis for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf Value of this compound | Rf Value of 2-Benzyloxyethanol (Starting Material) | Observations |
| 9:1 | ~0.25 | ~0.15 | Good separation, ideal for starting the column. |
| 8:2 | ~0.40 | ~0.30 | Good separation, suitable for faster elution. |
| 7:3 | ~0.55 | ~0.45 | Separation decreases, spots are higher up the plate. |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient |
| Typical Loading | 1 g crude product per 25-40 g silica gel |
| Elution Gradient | Start with 95:5 Hexane:Ethyl Acetate, gradually increase to 80:20 Hexane:Ethyl Acetate |
| Expected Yield | 85-95% (depending on crude purity) |
| Purity Before | Variable (e.g., 70-90%) |
| Purity After | ≥97% |
Experimental Protocols
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between this compound and any impurities, with a target Rf value of approximately 0.25-0.35 for the desired product.[2]
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Crude reaction mixture
-
Hexane and Ethyl Acetate (analytical grade)
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity in subsequent tests.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots under a UV lamp. If the compounds are not UV-active, use a staining solution (e.g., potassium permanganate).
-
Calculate the Rf value for each spot and identify the solvent system that provides the best separation.
Column Chromatography Protocol
This protocol describes the purification of this compound reaction products using flash column chromatography with a hexane/ethyl acetate gradient.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Hexane and Ethyl Acetate (analytical grade)
-
Crude this compound reaction mixture
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
Column Packing (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Open the stopcock to allow the solvent to drain, ensuring the top of the silica bed does not run dry.
-
Once the silica has settled, add a thin layer of sand on top to protect the surface.
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Carefully add this solution to the top of the column using a pipette.
Elution:
-
Carefully add the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is to move from 5% to 10%, then to 15%, and finally to 20% ethyl acetate in hexane.
-
Monitor the elution of the compounds by collecting small aliquots from the fractions and analyzing them by TLC.
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Use TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Nucleophilic Addition to 2-(Benzyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions for various nucleophilic additions to 2-(benzyloxy)acetaldehyde, a versatile building block in organic synthesis. The protocols and data presented are intended to serve as a comprehensive resource for researchers engaged in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its α-benzyloxy group can influence the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl, making it a valuable substrate for diastereoselective and enantioselective transformations. The stereoselectivity of these reactions is often governed by the interplay between Felkin-Anh and chelation-controlled pathways. This document details protocols for several common nucleophilic additions, including aldol-type reactions, additions of organometallic reagents, hydride reductions, and olefination reactions.
Chelation vs. Non-Chelation Control
The stereochemical outcome of nucleophilic additions to α-alkoxy aldehydes like this compound is often dictated by the ability of the α-oxygen and the carbonyl oxygen to chelate a metal cation.
-
Chelation Control: In the presence of a Lewis acidic metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the benzyloxy oxygen and the carbonyl oxygen can form a five-membered chelate. This rigidifies the conformation of the aldehyde, leading to nucleophilic attack from the less hindered face to produce the syn diastereomer.
-
Felkin-Anh Model (Non-Chelation Control): In the absence of a chelating metal or with bulky non-chelating protecting groups on the oxygen, the reaction proceeds through a Felkin-Anh transition state. In this model, the largest substituent (the benzyloxymethyl group) is positioned anti to the incoming nucleophile, leading to the formation of the anti diastereomer.
The choice of nucleophile, Lewis acid, and reaction conditions can significantly influence which pathway is favored.
Asymmetric Mukaiyama Aldol (B89426) Reaction
The Mukaiyama aldol reaction, employing a silyl (B83357) enol ether as a nucleophile under Lewis acidic conditions, is a powerful method for carbon-carbon bond formation. Asymmetric variants of this reaction using chiral Lewis acids can afford aldol products with high enantioselectivity.
Table 1: Asymmetric Mukaiyama Aldol Reaction of this compound
| Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Silyl ketene (B1206846) acetal (B89532) of S-tert-butyl thioacetate (B1230152) | Cu(OTf)₂ (0.5), Ph-pybox (0.55) | CH₂Cl₂ | -78 | - | 100 | 99 | [1] |
Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction
Synthesis of (-)-S-tert-Butyl (S)-4-(Benzyloxy)-3-hydroxybutanethioate [1]
-
To a solution of the chiral copper(II)/Ph-pybox complex (0.5 mol%) in CH₂Cl₂ at -78 °C is added this compound (1.0 equiv).
-
The silyl ketene acetal of S-tert-butyl thioacetate (1.2 equiv) is then added dropwise.
-
The reaction mixture is stirred at -78 °C until complete consumption of the aldehyde (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
After warming to room temperature, the mixture is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy thioester.
Caption: Asymmetric Mukaiyama Aldol Reaction Workflow.
Addition of Organometallic Reagents
Grignard and organozinc reagents are common nucleophiles for addition to aldehydes. The diastereoselectivity of their addition to this compound is highly dependent on the presence of chelating agents.
Table 2: Addition of Organometallic Reagents to this compound
| Nucleophile | Lewis Acid/Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| MeMgBr | None | Et₂O | -78 to rt | - (Felkin-Anh favored) | - | General Knowledge |
| MeMgBr | ZnCl₂ | THF | -78 | - (Chelation favored) | - | General Knowledge |
| VinylMgBr | None | THF | -78 to rt | - (Felkin-Anh favored) | - | General Knowledge |
Note: Specific yield and diastereomeric ratio data for these reactions with this compound were not found in the searched literature. The expected major diastereomer is based on established stereochemical models.
Experimental Protocol: Grignard Addition (Non-Chelation Controlled)
-
To a solution of this compound (1.0 equiv) in anhydrous diethyl ether at -78 °C under an inert atmosphere is added methylmagnesium bromide (1.2 equiv) dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Experimental Protocol: Organozinc Addition (Chelation Controlled)
-
To a solution of anhydrous ZnCl₂ (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere is added methylmagnesium bromide (1.2 equiv) dropwise. The mixture is stirred for 30 minutes to form the organozinc reagent.
-
In a separate flask, a solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C.
-
The prepared organozinc reagent is slowly transferred to the aldehyde solution via cannula.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is worked up and purified as described for the Grignard addition.
Caption: Stereochemical Pathways in Nucleophilic Addition.
Hydride Reduction
The reduction of this compound with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) provides 2-(benzyloxy)ethanol.
Table 3: Hydride Reduction of this compound
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaBH₄ | Methanol (B129727) | 0 to rt | 1 h | >95 (expected) | General Knowledge |
| LiAlH₄ | THF | 0 to rt | 1 h | >95 (expected) | General Knowledge |
Note: Specific yield data for these reactions with this compound were not found in the searched literature. High yields are generally expected for the reduction of simple aldehydes.
Experimental Protocol: Sodium Borohydride Reduction
-
A solution of this compound (1.0 equiv) in methanol is cooled to 0 °C in an ice bath.
-
Sodium borohydride (0.3 equiv) is added portion-wise, and the reaction is stirred for 1 hour.
-
The reaction is quenched by the addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the product.
Wittig and Horner-Wadsworth-Emmons Reactions
Olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are effective methods for converting aldehydes into alkenes. Stabilized ylides and phosphonates generally favor the formation of (E)-alkenes.
Table 4: Olefination of this compound
| Reagent | Base | Solvent | Temperature (°C) | Stereoselectivity (E:Z) | Yield (%) | Reference |
| (Carbethoxymethylene)triphenylphosphorane | - (stable ylide) | CH₂Cl₂ | rt | Predominantly E | - | General Knowledge |
| Triethyl phosphonoacetate | DBU | MeCN | -15 to rt | Predominantly E | - | General Knowledge |
Note: Specific yield and stereoselectivity data for these reactions with this compound were not found in the searched literature. The expected stereoselectivity is based on the use of stabilized reagents.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
To a suspension of this compound (1.0 equiv), LiCl (1.6 equiv), and triethyl phosphonoacetate (1.5 equiv) in acetonitrile (B52724) at -15 °C is added DBU (1.5 equiv).
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 10 minutes.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Caption: General Workflow for Olefination Reactions.
References
Application Notes and Protocols: Deprotection of Benzyl Ethers in 2-(Benzyloxy)acetaldehyde Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation and general stability under a variety of reaction conditions. In the context of drug development and medicinal chemistry, intermediates such as 2-(benzyloxy)acetaldehyde and its adducts are valuable building blocks. The selective and efficient removal of the benzyl group is a critical step to unmask the free hydroxyl group for further functionalization or to yield the final active molecule.
This document provides detailed application notes and protocols for the deprotection of benzyl ethers in adducts of this compound. It covers three major strategies: catalytic hydrogenation , acid-catalyzed cleavage , and oxidative deprotection . The choice of method is critical and depends on the overall molecular structure of the adduct, particularly the presence of other sensitive functional groups. Special consideration must be given to the aldehyde moiety, which can be susceptible to reduction or oxidation under certain deprotection conditions.
Deprotection Strategies and Data
Several methods are available for the cleavage of benzyl ethers. The optimal choice depends on the substrate's tolerance to the reaction conditions. Below is a summary of common deprotection strategies with data from representative substrates. Due to the limited availability of data specifically for this compound adducts, the following tables present results for structurally related compounds to provide a comparative overview.
Catalytic Hydrogenation / Transfer Hydrogenolysis
This is the most common and often cleanest method for benzyl ether deprotection.[1] It involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1] An alternative, often milder, approach is catalytic transfer hydrogenolysis, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid instead of hydrogen gas.[2] A key consideration for this compound adducts is the potential for concomitant reduction of the aldehyde to an alcohol.
Table 1: Catalytic Hydrogenation/Transfer Hydrogenolysis Conditions for Benzyl Ether Deprotection
| Substrate Type | Reagents and Conditions | Solvent | Time | Yield (%) | Citation |
| Benzyl-protected alcohol | H₂, 10% Pd/C (10 mol%) | Ethanol (B145695) | 2 h | >95 | [1] |
| DNA-conjugated benzyl ether | Pd/C, HCONH₄ | Water with surfactant | 1-2 h | >95 | [2] |
| Aryl benzyl ether | H₂, 5% Rh/Al₂O₃ | Methanol (B129727) | 16 h | 90 | [3] |
| Benzyl-protected sugar | Pd(OH)₂/C, H₂ (50 psi) | THF/H₂O | 12 h | 85-95 | [4] |
Acid-Catalyzed Cleavage
Strong acids can effect the cleavage of benzyl ethers, a method suitable for substrates that are not acid-sensitive.[5] The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack or elimination. For this compound adducts, the stability of the aldehyde and any other acid-labile groups must be carefully considered.[5]
Table 2: Acid-Catalyzed Benzyl Ether Deprotection
| Substrate Type | Reagents and Conditions | Solvent | Time | Yield (%) | Citation |
| Aryl benzyl ether | BCl₃, pentamethylbenzene | Dichloromethane (B109758) | 1 h | 92 | [6] |
| Benzyl-protected alcohol | Trifluoroacetic acid (TFA) | Dichloromethane | 4 h | 88 | [5] |
| Benzyl ether | Acetic acid/H₂O/THF (3:1:1) | - | 18 h | 75 | [5] |
Oxidative Deprotection
Oxidative methods offer an alternative for molecules that are sensitive to reductive or strongly acidic conditions.[7][8] Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or nitroxyl (B88944) radicals can selectively cleave benzyl ethers.[7][9] These methods are often chemoselective, but the potential for oxidation of the aldehyde group to a carboxylic acid must be evaluated.
Table 3: Oxidative Benzyl Ether Deprotection
| Substrate Type | Reagents and Conditions | Solvent | Time | Yield (%) | Citation |
| Benzyl-protected alcohol | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1) | 1 h | 90 | [9] |
| Benzyl ether | Nitroxyl radical catalyst, PIFA | Dichloromethane | 30 min | 95 | [7] |
| Benzyl-protected sugar | Ozone, then NaOMe | Methanol | - | High | [4] |
| Benzyl ether | Visible light, DDQ (cat.) | CH₂Cl₂/H₂O | 2 h | 88 | [3] |
Experimental Protocols
The following are detailed protocols for selected deprotection methods, adaptable for this compound adducts. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: Catalytic Transfer Hydrogenolysis using Palladium on Carbon and Ammonium Formate
This method is often preferred over using hydrogen gas due to its milder conditions and operational simplicity.
Materials:
-
This compound adduct
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diatomaceous earth (e.g., Celite®)
-
Argon or Nitrogen gas
-
Reaction flask, condenser, magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the this compound adduct (1.0 equiv) in methanol or ethanol (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add ammonium formate (5.0 equiv) to the solution and stir until it dissolves.
-
Under a gentle stream of inert gas (argon or nitrogen), add 10% Pd/C (10-20% by weight of the substrate).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 40-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates that can withstand strong acidic conditions.
Materials:
-
This compound adduct
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction flask, magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the this compound adduct (1.0 equiv) in dichloromethane (0.1 M solution) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Oxidative Deprotection using a Nitroxyl Radical Catalyst
This method is advantageous for substrates containing functionalities sensitive to hydrogenation, such as alkenes or alkynes.[7]
Materials:
-
This compound adduct
-
Nitroxyl radical catalyst (e.g., a derivative of TEMPO) (0.05 equiv)[7]
-
Phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) (1.2 equiv)[7]
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer
Procedure:
-
To a solution of the this compound adduct (1.0 equiv) in dichloromethane (0.1 M) in a round-bottom flask, add the nitroxyl radical catalyst (0.05 equiv).
-
Add water (5.0 equiv) to the mixture.
-
Add phenyl iodonium bis(trifluoroacetate) (PIFA) (1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture vigorously at ambient temperature. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general reaction mechanisms and a typical experimental workflow.
Caption: General mechanisms for benzyl ether deprotection.
Caption: A typical experimental workflow for deprotection.
Caption: General structure of a this compound adduct.
References
- 1. youtube.com [youtube.com]
- 2. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Asymmetric Alkylation of 2-(Benzyloxy)acetaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic asymmetric alkylation of 2-(benzyloxy)acetaldehyde. This valuable chiral building block is a precursor to a variety of important molecules in medicinal chemistry and natural product synthesis, including chiral 1,2-diols and functionalized aldehydes. The methodologies described herein focus on organocatalyzed approaches, which offer mild reaction conditions and high stereocontrol.
Introduction
The catalytic asymmetric alkylation of aldehydes is a powerful tool for the construction of stereogenic centers. When applied to this compound, this reaction provides access to enantioenriched products bearing a protected hydroxyl group at the β-position, which can be further elaborated into a wide range of chiral synthons. Organocatalysis, particularly through enamine intermediates, has emerged as a robust strategy for these transformations, offering high yields and excellent enantioselectivities. This document outlines key data and a detailed protocol for the asymmetric Michael addition of this compound to nitroalkenes, a prominent example of such alkylations.
Data Presentation
The following table summarizes representative quantitative data for the organocatalytic asymmetric Michael addition of various aldehydes to nitroalkenes. While specific data for this compound is not extensively reported in the literature, the data for structurally similar aldehydes, such as propanal, provide a strong predictive framework for the expected outcomes. The reaction typically affords high yields and excellent stereocontrol.
Table 1: Organocatalytic Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20) | Toluene | 2 | 95 | >95:5 | 99 |
| 2 | Butanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20) | Toluene | 2 | 96 | >95:5 | 99 |
| 3 | Isovaleraldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20) | Toluene | 4 | 98 | >95:5 | 99 |
| 4 | Cyclohexanecarboxaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20) | Toluene | 24 | 85 | >95:5 | 98 |
Data is representative of typical results found in the literature for organocatalyzed Michael additions of aldehydes to nitroalkenes. Specific results with this compound may vary.
Experimental Protocols
The following is a detailed protocol for the organocatalytic asymmetric Michael addition of an aldehyde to a nitroalkene, which can be adapted for this compound.
General Procedure for the Asymmetric Michael Addition of this compound to a Nitroalkene
Materials:
-
This compound
-
Nitroalkene (e.g., β-nitrostyrene)
-
Organocatalyst (e.g., (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringes, etc.)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the nitroalkene (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Dissolve the nitroalkene in the anhydrous solvent (e.g., 2.0 mL of Toluene). Add the organocatalyst (0.2 mmol, 20 mol%).
-
Initiation of Reaction: Cool the reaction mixture to the desired temperature (typically 0 °C or room temperature). Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Hexane/Ethyl Acetate) to afford the desired γ-nitro-δ-benzyloxy aldehyde.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the proline-catalyzed Michael addition of an aldehyde to a nitroalkene. This mechanism involves the formation of a key enamine intermediate.
Caption: Catalytic cycle of the organocatalyzed Michael addition.
Experimental Workflow
The diagram below outlines the general workflow for the catalytic asymmetric alkylation experiment.
Caption: General experimental workflow for the asymmetric alkylation.
Catalyst Development Logic
The development of effective organocatalysts for this transformation often follows a logical progression of structural modification to optimize stereoselectivity.
Caption: Logical progression of organocatalyst development.
Troubleshooting & Optimization
Technical Support Center: Aldol Reactions of 2-(Benzyloxy)acetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aldol (B89426) reactions of 2-(Benzyloxy)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in aldol reactions involving this compound?
A1: The most prevalent byproducts are typically the result of self-condensation, dehydration, and, in the case of mixed aldol reactions, condensation of the partner ketone or aldehyde with itself.[1]
-
Self-condensation product: this compound can react with itself to form a β-hydroxy aldehyde dimer. This occurs because the aldehyde possesses enolizable α-hydrogens.[2]
-
Dehydration product: The initial β-hydroxy aldehyde product (either from self-condensation or the desired crossed aldol reaction) can readily lose a molecule of water to form a more stable α,β-unsaturated aldehyde.[3] This is especially favored by heating.[1]
-
Mixed aldol reaction byproducts: In a crossed aldol reaction with another enolizable carbonyl compound (e.g., acetone), a mixture of up to four products can be formed: the desired crossed-aldol product, the self-condensation product of this compound, the self-condensation product of the reaction partner, and the crossed-aldol product where the reaction partner acts as the nucleophile.[4]
Q2: Can the benzyloxy group react or be cleaved under typical aldol reaction conditions?
A2: The benzyl (B1604629) ether group is generally stable under standard basic and weakly acidic aldol conditions. However, it is susceptible to cleavage under strong acidic conditions, which are sometimes used in aldol reactions or during workup. This debenzylation would result in the formation of 2-hydroxyacetaldehyde derivatives.
Q3: What is a "double condensation" product and can it form in these reactions?
A3: A double condensation product can refer to the reaction of the initial aldol product with another molecule of the aldehyde. In the context of a Claisen-Schmidt reaction with a symmetrical ketone like acetone (B3395972), it refers to the ketone reacting on both sides with the aldehyde. For instance, in the reaction of this compound with acetone, a mono-addition product is first formed, which can then react with a second molecule of the aldehyde to yield a bis-aldol product.[5]
Troubleshooting Guide
This guide addresses common issues encountered during aldol reactions of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of the desired product and a complex mixture of byproducts. | Both carbonyl reactants are enolizable, leading to a mixture of self- and cross-condensation products. | Solution: Employ a Claisen-Schmidt condensation strategy by using a non-enolizable ketone or aldehyde as the reaction partner (e.g., benzaldehyde). If both partners must be enolizable, consider a directed aldol approach by pre-forming the enolate of one partner with a strong, non-nucleophilic base like LDA at low temperatures.[6] |
| The major byproduct is the self-condensation product of this compound. | This compound is highly reactive and readily undergoes self-condensation. | Solution: Add the this compound slowly to the reaction mixture containing the base and the other carbonyl reactant. This keeps the concentration of the enolizable aldehyde low, minimizing self-condensation.[1] |
| The desired aldol addition product is not isolated; instead, the α,β-unsaturated product is obtained. | The initial β-hydroxy aldol product is unstable and readily dehydrates under the reaction conditions. | Solution: If the aldol addition product is desired, run the reaction at lower temperatures and for shorter durations. Avoid heating the reaction mixture. If the α,β-unsaturated product is the target, heating will drive the reaction to completion.[1] |
| Formation of both mono- and di-condensation products with symmetrical ketones (e.g., acetone). | The stoichiometry of the reactants favors the formation of the di-condensation product. | Solution: To favor the mono-condensation product, use an excess of the ketone. To favor the di-condensation product, use an excess of this compound.[7] |
| Evidence of benzyl group cleavage (e.g., by NMR or MS analysis). | The reaction or workup conditions are too acidic. | Solution: Avoid using strong acids. If an acidic workup is necessary, use a dilute, weak acid and maintain a low temperature. Consider alternative purification methods that do not require acidic conditions. |
Byproduct Formation Overview
The following table summarizes the common byproducts and their potential impact on the reaction.
| Byproduct | Formation Pathway | Impact on Desired Reaction | Mitigation Strategy |
| Self-condensation Product | Reaction of two molecules of this compound. | Reduces the yield of the desired crossed-aldol product and complicates purification. | Slow addition of this compound; use of a non-enolizable partner. |
| Dehydration Product | Elimination of water from the initial β-hydroxy aldol adduct. | Can be the desired product or a byproduct, depending on the synthetic goal. | Control of reaction temperature and time. |
| Partner Self-condensation | Reaction of two molecules of the enolizable ketone/aldehyde partner. | Reduces the yield of the desired crossed-aldol product and complicates purification. | Use a non-enolizable partner or a directed aldol approach. |
| Di-condensation Product | Reaction of a symmetrical ketone with two molecules of the aldehyde. | Can be the desired product or a byproduct. | Control the stoichiometry of the reactants. |
| Debenzylation Product | Cleavage of the benzyl ether linkage. | Leads to undesired impurities and loss of the protecting group. | Avoid strong acidic conditions. |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in an aldol condensation of this compound with acetone.
Caption: Reaction pathways in the aldol condensation of this compound and acetone.
Caption: A logical workflow for troubleshooting common issues in this compound aldol reactions.
Experimental Protocol: Claisen-Schmidt Condensation of this compound with Acetone
This protocol is a representative example for a base-catalyzed Claisen-Schmidt condensation.[5][8]
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Ice
-
Hydrochloric Acid (HCl), dilute solution
-
Ethyl acetate (B1210297) (for extraction and chromatography)
-
Hexane (for chromatography)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and acetone (1.5 equivalents) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (1.1 equivalents). A color change or the formation of a precipitate may be observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The reaction is complete when the starting aldehyde is consumed.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture by the slow addition of dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Troubleshooting Low Yield in Reactions with 2-(Benzyloxy)acetaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges, particularly low yields, encountered in chemical reactions involving 2-(Benzyloxy)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in reactions with this compound?
A1: Low yields in reactions involving this compound can stem from several factors:
-
Reagent Purity and Stability: this compound can degrade over time, especially if exposed to air, moisture, or high temperatures. Impurities in the aldehyde or other reagents can also lead to side reactions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical. For instance, in an Aldol condensation, the choice and concentration of the base can significantly impact the yield.
-
Side Reactions: this compound can undergo side reactions such as self-condensation (though less likely than with enolizable aldehydes), oxidation to the corresponding carboxylic acid, or decomposition under harsh acidic or basic conditions.
-
Inefficient Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. The benzyloxy group can be sensitive to strong acidic conditions, potentially leading to debenzylation.[1]
Q2: How can I assess the purity of my this compound before starting a reaction?
A2: To ensure the purity of your starting material, you can:
-
Check the Physical Appearance: Pure this compound should be a clear, colorless to pale yellow oil.[2] A significant color change may indicate degradation.
-
Perform Spectroscopic Analysis: Obtain a ¹H NMR spectrum to confirm the structure and identify any impurities. The aldehyde proton should appear as a characteristic singlet around 9.7 ppm.
-
Use Chromatography: Thin-layer chromatography (TLC) or gas chromatography (GC) can help identify the presence of impurities.
Q3: Is this compound stable under all reaction conditions?
A3: No. This compound can be sensitive to:
-
Temperature and Moisture: It is recommended to store it under an inert atmosphere and at a low temperature (e.g., in a freezer under -20°C) to minimize degradation.[2]
-
Strong Acids: The benzyloxy group can be cleaved by strong acids, especially at elevated temperatures, leading to the formation of 2-hydroxyacetaldehyde and benzyl-derived byproducts.[1]
-
Strong Bases: While necessary for some reactions like the Aldol condensation, prolonged exposure to strong bases can promote side reactions.
Troubleshooting Guides for Specific Reactions
Aldol Condensation
Problem: Low yield of the desired β-hydroxy carbonyl or α,β-unsaturated product.
| Possible Cause | Troubleshooting Step |
| Inefficient Enolate Formation | Ensure the base is strong enough to deprotonate the ketone partner. For directed Aldol reactions, consider using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to pre-form the enolate.[2] |
| Self-Condensation of the Ketone | Slowly add the ketone to a mixture of this compound and the base. This keeps the concentration of the enolizable ketone low, minimizing self-condensation. |
| Reversibility of the Aldol Addition | For Aldol condensations, heating the reaction mixture can promote dehydration to the more stable α,β-unsaturated product, driving the equilibrium forward.[3] |
| Incorrect Stoichiometry | Ensure the molar ratio of this compound to the ketone is appropriate. For crossed Aldol reactions where the ketone is enolizable, a slight excess of the aldehyde may be beneficial. |
| Suboptimal Temperature | Optimize the reaction temperature. Aldol additions are often performed at low temperatures to control selectivity, while condensations may require heat. |
Illustrative Data: Effect of Base on Aldol Condensation Yield
The following table provides illustrative data on how the choice of base can affect the yield in a crossed Aldol condensation between this compound and acetone (B3395972).
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% NaOH | Ethanol (B145695)/Water | 25 | 2 | 75 |
| 2 | KOH | Methanol | 25 | 2 | 80 |
| 3 | LDA | THF | -78 to 25 | 4 | 90 |
Note: This data is illustrative and based on general principles of Aldol condensations. Actual yields may vary depending on specific reaction conditions.
Experimental Protocol: Base-Catalyzed Aldol Condensation of this compound with Acetone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (5 mL per mmol of aldehyde).
-
Addition of Ketone: Add acetone (1.5 eq) to the solution.
-
Base Addition: Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide (B78521) (2.0 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by adding dilute hydrochloric acid until the pH is neutral. Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Wittig Reaction
Problem: Low yield of the desired alkene.
| Possible Cause | Troubleshooting Step |
| Inefficient Ylide Formation | Ensure the phosphonium (B103445) salt is dry and the base is sufficiently strong (e.g., n-BuLi, NaH, KHMDS). The reaction should be carried out under anhydrous and inert conditions. A color change (often to deep red or orange) indicates ylide formation.[4] |
| Unstable Ylide | Some ylides are unstable and should be generated in situ and used immediately. Generating the ylide in the presence of this compound can sometimes improve yields. |
| Steric Hindrance | The ortho-benzyloxy group can introduce some steric hindrance. Using a less sterically hindered phosphonium salt or optimizing the reaction temperature may improve the yield. |
| Side Reactions | The aldehyde may degrade under strongly basic conditions. Add the aldehyde solution slowly to the pre-formed ylide at a low temperature. |
| Work-up Issues | Triphenylphosphine oxide can be difficult to remove. Purification by column chromatography or recrystallization is often necessary. |
Illustrative Data: Effect of Base and Solvent on Wittig Reaction Yield
The following table provides illustrative data on how the choice of base and solvent can affect the yield in the Wittig reaction of this compound with methyltriphenylphosphonium (B96628) bromide.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi | THF | -78 to 25 | 12 | 85 |
| 2 | KHMDS | Toluene | 0 to 25 | 12 | 88 |
| 3 | NaH | DMSO | 25 | 6 | 70 |
Note: This data is illustrative and based on general principles of Wittig reactions. Actual yields may vary depending on specific reaction conditions.
Experimental Protocol: Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide
-
Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Stir the resulting ylide solution at 0 °C for 1 hour.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution to the ylide at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Reductive Amination
Problem: Low yield of the desired amine.
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The addition of a dehydrating agent like molecular sieves can be beneficial. For weakly basic amines, an acid catalyst (e.g., acetic acid) may be required. |
| Decomposition of the Aldehyde | Avoid harsh acidic conditions that could cleave the benzyloxy group. Use a mild reducing agent. |
| Choice of Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent that is often effective for reductive aminations.[5] Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. |
| Over-alkylation | When using a primary amine, dialkylation can be a side reaction. Using a slight excess of the amine or a stepwise procedure (imine formation followed by reduction) can minimize this. |
| Steric Hindrance | If either the amine or the aldehyde is sterically hindered, the reaction may be slow. Increasing the reaction temperature or time may be necessary. |
Illustrative Data: Comparison of Reducing Agents for Reductive Amination
The following table provides illustrative data on the effectiveness of different reducing agents in the reductive amination of this compound with benzylamine (B48309).
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | Dichloromethane (B109758) | 25 | 4 | 92 |
| 2 | NaBH₃CN | Methanol | 25 | 6 | 85 |
| 3 | H₂, Pd/C (10%) | Ethanol | 25 | 12 | 88 |
Note: This data is illustrative and based on general principles of reductive amination. Actual yields may vary depending on specific reaction conditions.
Experimental Protocol: Reductive Amination of this compound with Benzylamine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (10 mL per mmol of aldehyde).
-
Imine Formation: Add 4Å molecular sieves and stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography.
Visual Troubleshooting Workflows
The following diagrams, generated using Graphviz, provide a logical workflow for troubleshooting low-yield reactions with this compound.
Caption: General troubleshooting workflow for low-yield reactions.
Caption: Troubleshooting workflows for Aldol and Wittig reactions.
References
Technical Support Center: Optimizing Catalyst Loading for Enantioselective Reactions of 2-(Benzyloxy)acetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in enantioselective reactions involving 2-(Benzyloxy)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for an enantioselective reaction with this compound?
A1: For many enantioselective transformations, a good initial catalyst loading to screen is between 1-5 mol%. This range often provides a balance between reaction rate and cost-effectiveness while minimizing potential side reactions or catalyst aggregation. From this starting point, systematic optimization by increasing or decreasing the loading is recommended to find the optimal conditions for your specific reaction.
Q2: Why is my enantioselectivity decreasing at higher catalyst loadings?
A2: A decrease in enantiomeric excess (ee) at higher catalyst concentrations can be attributed to several factors. One common reason is the formation of catalyst aggregates or dimers. These higher-order species may be less catalytically active or possess a different chiral environment, leading to a non-selective or less selective background reaction.
Q3: Can too little catalyst also lead to low enantioselectivity?
A3: Yes, insufficient catalyst loading can result in a significant uncatalyzed background reaction. This non-enantioselective pathway competes with the desired catalyzed reaction, thereby reducing the overall measured enantiomeric excess of the product.
Q4: How does the purity of this compound and other reagents affect catalyst performance?
A4: The purity of all reaction components is critical. Impurities in the this compound substrate, solvents, or other reagents can act as catalyst poisons, deactivating the catalyst and leading to both low yield and poor enantioselectivity. It is crucial to use highly purified materials and anhydrous solvents, as water can interfere with many catalytic systems.
Q5: Should the catalyst be pre-formed before adding the substrate?
A5: In many cases, pre-forming the active catalyst by stirring the metal precursor and the chiral ligand together for a specific period before the addition of this compound is crucial. This ensures the formation of the desired chiral complex and can significantly improve both the yield and enantioselectivity of the reaction.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst Loading | Systematically screen catalyst loading from low (e.g., 0.5 mol%) to high (e.g., 10 mol%) concentrations. | Identification of an optimal loading that maximizes the rate of the catalyzed reaction over the background reaction and avoids catalyst aggregation. |
| Incorrect Reaction Temperature | Vary the reaction temperature. Lower temperatures often increase enantioselectivity. | Improved ee, although the reaction rate may decrease. Finding the optimal balance is key. |
| Inappropriate Solvent | Screen a range of anhydrous solvents with varying polarities (e.g., Toluene, CH₂Cl₂, THF). | Discovery of a solvent that enhances the solubility of the catalyst and substrate and favors the transition state leading to the desired enantiomer. |
| Presence of Impurities | Ensure all reagents, including this compound and solvents, are of high purity and anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Elimination of catalyst poisons and interfering side reactions, leading to improved enantioselectivity. |
| Catalyst Degradation | Handle and store the chiral catalyst under the recommended conditions (e.g., inert atmosphere, low temperature, protection from light). | Preservation of the catalyst's integrity and consistent performance. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally. | An increase in reaction rate and overall yield, provided other factors are not limiting. |
| Catalyst Deactivation | Ensure a strictly inert atmosphere and use purified, anhydrous reagents and solvents. | The catalyst remains active throughout the reaction, leading to higher conversion and yield. |
| Suboptimal Reaction Time or Temperature | Monitor the reaction progress over time at different temperatures to determine the optimal conditions for completion. | Achievement of maximum conversion and yield before product degradation or side reactions occur. |
| Poor Solubility | Select a solvent in which the catalyst, this compound, and any other starting materials are fully soluble at the reaction temperature. | A homogeneous reaction mixture, leading to more efficient catalysis and improved yield. |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on a Generic Enantioselective Aldol (B89426) Reaction of this compound
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 0.5 | 65 | 88 |
| 1.0 | 82 | 95 |
| 2.0 | 95 | 98 |
| 5.0 | 96 | 94 |
| 10.0 | 96 | 89 |
Note: This data is illustrative and serves to demonstrate the general trend observed in optimizing catalyst loading. The optimal loading is specific to the reaction conditions, catalyst, and substrates used.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in the Asymmetric Mukaiyama Aldol Reaction of this compound
This protocol describes a general method for the optimization of catalyst loading for the enantioselective Mukaiyama aldol reaction between this compound and a silyl (B83357) enol ether, using a chiral copper(II) catalyst as an example.
1. Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., Ph-pybox, corresponding to the desired catalyst loading) and the metal precursor (e.g., Cu(OTf)₂, with a 1:1 ratio to the ligand).
-
Add anhydrous, degassed solvent (e.g., CH₂Cl₂) via syringe.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the active catalyst complex.
2. Reaction Setup:
-
In parallel, set up a series of flame-dried reaction vessels, each under an argon atmosphere.
-
To each vessel, add the appropriate volume of the prepared catalyst solution to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%).
3. Reaction Execution:
-
Cool the reaction vessels to the desired temperature (e.g., -78 °C).
-
To each vessel, add a solution of this compound (1.0 equiv) in the anhydrous reaction solvent.
-
Stir for 5-10 minutes, then add the silyl enol ether (1.2-1.5 equiv) dropwise.
-
Allow the reactions to stir at the set temperature for the predetermined time, monitoring the progress by thin-layer chromatography (TLC).
4. Work-up and Isolation:
-
Upon completion, quench the reactions by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizations
Caption: General experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low enantioselectivity.
Side reactions of 2-(Benzyloxy)acetaldehyde under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(benzyloxy)acetaldehyde. It addresses common side reactions and stability issues encountered under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under both acidic and basic conditions. Under acidic conditions, the benzyl (B1604629) ether linkage is prone to cleavage (debenzylation). In the presence of strong bases, aldehydes lacking alpha-hydrogens, such as this compound, can undergo disproportionation via the Cannizzaro reaction.[1][2] Additionally, self-condensation (aldol condensation) can occur under basic conditions.[3][4]
Q2: What are the main side products observed under acidic conditions?
A2: The primary side reaction under acidic conditions is the cleavage of the benzyl ether bond, a process known as debenzylation. This results in the formation of ethylene (B1197577) glycol and benzyl-derived byproducts. The exact nature of the benzyl species depends on the acid and other nucleophiles present in the reaction mixture.
Q3: What are the major side products under basic conditions?
A3: Under basic conditions, two main side reactions can occur:
-
Cannizzaro Reaction: This disproportionation reaction yields 2-(benzyloxy)ethanol (B1666784) and 2-(benzyloxy)acetic acid.[5][6] In a classic Cannizzaro reaction, the theoretical yield for both the alcohol and the carboxylic acid is 50% from the aldehyde.[1][2]
-
Aldol (B89426) Self-Condensation: This reaction involves the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.[3][4]
Q4: How can I monitor the progress of a reaction involving this compound and detect side products?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the starting material and the appearance of products and byproducts.[7] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for separating and quantifying this compound and its potential side products like benzyl alcohol and benzoic acid derivatives.[8][9] Gas Chromatography (GC) can also be used for volatile impurities.[8]
Troubleshooting Guides
Acidic Conditions
Issue 1: Unexpected loss of the benzyl protecting group.
-
Potential Cause: The reaction conditions are too acidic, or the temperature is too high, leading to the cleavage of the benzyl ether.
-
Recommended Solutions:
-
Use milder acidic conditions if permissible for the desired transformation.
-
Reduce the reaction temperature.
-
Decrease the reaction time and monitor the progress closely by TLC or HPLC.[7][8]
-
Consider a different protecting group that is more stable to acidic conditions if the desired reaction chemistry allows.
-
Issue 2: Formation of multiple unidentified byproducts.
-
Potential Cause: The carbocation generated during debenzylation may be reacting with other nucleophiles present in the reaction mixture or undergoing rearrangement.
-
Recommended Solutions:
-
Add a scavenger, such as anisole (B1667542) or triethylsilane, to trap the benzyl cation.
-
Use a less coordinating solvent to minimize side reactions.
-
Analyze the byproduct profile by LC-MS to identify the unknown species and gain insight into the reaction pathway.[8]
-
Basic Conditions
Issue 1: Low yield of the desired product with significant formation of 2-(benzyloxy)ethanol and 2-(benzyloxy)acetic acid.
-
Potential Cause: The Cannizzaro reaction is competing with the desired reaction. This is particularly prevalent with strong, concentrated bases.[5][6]
-
Recommended Solutions:
-
If the desired reaction is an aldol condensation, consider using a weaker base or a catalytic amount of base.
-
Employ a directed aldol strategy, such as pre-forming an enolate with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures, to favor the desired condensation over the Cannizzaro reaction.[10]
-
If the Cannizzaro reaction is unavoidable, adjust the stoichiometry of the reactants to account for the disproportionation.
-
Issue 2: Formation of a complex mixture of aldol self-condensation products.
-
Potential Cause: this compound is undergoing self-condensation.[3][4]
-
Recommended Solutions:
-
In a crossed aldol reaction, slowly add the this compound to a solution of the other carbonyl component and the base to keep its concentration low and minimize self-condensation.[10]
-
Optimize the reaction temperature; lower temperatures often favor the desired crossed product over self-condensation.
-
Choose a reaction partner that is more reactive towards the desired pathway.
-
Data Presentation
Table 1: Potential Side Products of this compound
| Condition | Side Reaction | Major Side Products |
| Acidic | Debenzylation | Ethylene glycol, Benzyl-derived byproducts |
| Basic | Cannizzaro Reaction | 2-(Benzyloxy)ethanol, 2-(Benzyloxy)acetic acid |
| Basic | Aldol Self-Condensation | β-hydroxy aldehyde and α,β-unsaturated aldehyde |
Table 2: Hypothetical Yields of Cannizzaro Reaction Products
Note: This table provides a template for researchers to input their experimental data. The theoretical maximum yield for each product in a standard Cannizzaro reaction is 50%.[1][2]
| Base Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield of 2-(Benzyloxy)ethanol (%) | Yield of 2-(Benzyloxy)acetic acid (%) |
| e.g., 1 | e.g., 25 | e.g., 2 | Insert experimental data | Insert experimental data |
| e.g., 5 | e.g., 50 | e.g., 4 | Insert experimental data | Insert experimental data |
Experimental Protocols
Protocol 1: Monitoring Debenzylation under Acidic Conditions
-
Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Acid Addition: Add a measured amount of the desired acid (e.g., trifluoroacetic acid) to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture. Quench the aliquot with a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract by TLC and HPLC-UV to monitor the disappearance of the starting material and the appearance of new peaks corresponding to the debenzylation products.[7][8]
-
Quantification: Use HPLC with a calibrated standard curve to quantify the amount of remaining this compound and any major byproducts.[9]
Protocol 2: Analysis of Cannizzaro and Aldol Reactions under Basic Conditions
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and an organic solvent).
-
Base Addition: Add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC.[7]
-
Workup: After the desired reaction time or upon completion, neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
-
Extraction and Separation: Extract the mixture with an organic solvent. The organic layer will contain the alcohol product (2-(benzyloxy)ethanol) and any aldol products. The aqueous layer will contain the carboxylate salt, which can be acidified and extracted separately to isolate the carboxylic acid (2-(benzyloxy)acetic acid).
-
Analysis and Quantification: Analyze the components of each fraction by HPLC-UV or GC-FID.[8] Quantify the products using calibrated standard curves.
Visualizations
Caption: Side reaction pathway of this compound under acidic conditions.
Caption: Competing side reaction pathways of this compound under basic conditions.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. snscourseware.org [snscourseware.org]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. Explain the self and cross Aldol Condensation reaction | Sathee Forum [forum.prutor.ai]
- 5. grokipedia.com [grokipedia.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Diastereoselective Aldol Reactions of 2-(Benzyloxy)acetaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working to improve diastereoselectivity in aldol (B89426) reactions involving 2-(benzyloxy)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the key factors controlling diastereoselectivity in aldol reactions with this compound?
The primary factor is the choice between chelation and non-chelation control, which is dictated by the Lewis acid used.
-
Chelation Control: Occurs with bidentate Lewis acids (e.g., MgBr₂, SnCl₄, TiCl₄) that can coordinate to both the carbonyl oxygen and the benzyloxy oxygen of the aldehyde. This creates a rigid five-membered ring, forcing the nucleophilic attack to occur from a specific face and typically leading to syn-diastereomers.
-
Non-Chelation Control (Felkin-Anh Model): Occurs with monodentate Lewis acids (e.g., BF₃·OEt₂) that only coordinate to the carbonyl oxygen. In this case, the stereochemical outcome is governed by minimizing steric interactions as described by the Felkin-Anh model, which generally favors the formation of anti-diastereomers.
The geometry of the enolate (Z or E) is also crucial, as it influences the arrangement of substituents in the Zimmerman-Traxler transition state.
Q2: My reaction is yielding a nearly 1:1 mixture of syn and anti products. How can I improve the selectivity?
A low diastereomeric ratio (dr) suggests that neither chelation nor non-chelation control is dominant. To improve selectivity, you must commit to one pathway.
Troubleshooting Steps:
-
Assess Your Lewis Acid: If you are not using a Lewis acid or are using a weak one, the reaction may be proceeding through competing, poorly organized transition states.
-
Force Chelation Control: To favor the syn product, switch to a strong chelating Lewis acid like Magnesium Bromide (MgBr₂·OEt₂) or Titanium Tetrachloride (TiCl₄).
-
Force Non-Chelation Control: To favor the anti product, use a non-chelating Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂).
-
Lower the Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can amplify the energy difference between the transition states, leading to higher selectivity.
-
Consider a Directed Aldol Approach: Pre-forming a specific enolate (e.g., a boron or lithium enolate) using a strong base like LDA before adding the this compound can provide excellent control over the reaction.
Q3: How can I selectively synthesize the syn-aldol adduct?
To favor the syn product, you must employ conditions that promote a chelated transition state.
-
Recommended Lewis Acid: Use a bidentate Lewis acid capable of chelation, such as MgBr₂·OEt₂, TiCl₄, or SnCl₄. These acids coordinate to both the carbonyl and benzyloxy oxygens, creating a rigid cyclic intermediate that directs the stereochemical outcome.
-
Solvent Choice: Use non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene. Solvents like THF can compete for coordination to the Lewis acid, disrupting the chelation.
-
Enolate Geometry: For directed aldol reactions, generating a Z-enolate typically leads to the syn product through a chair-like Zimmerman-Traxler transition state.
Q4: How can I selectively synthesize the anti-aldol adduct?
Formation of the anti product requires preventing chelation and allowing the reaction to proceed under steric (Felkin-Anh) control.
-
Recommended Lewis Acid: Use a monodentate Lewis acid that cannot form a chelate, with Boron Trifluoride Etherate (BF₃·OEt₂) being the most common choice. It activates the carbonyl without coordinating to the benzyloxy group.
-
Bulky Silyl Protecting Groups: If you modify the starting material, replacing the benzyl (B1604629) group with a bulky trialkylsilyl group (e.g., TBDMS) will sterically and electronically disfavor chelation, promoting the anti product even with typically chelating Lewis acids.
-
Enolate Geometry: In directed aldol reactions, an E-enolate generally favors the formation of the anti product.
Data Summary: Lewis Acid Effect on Diastereoselectivity
The choice of Lewis acid is the most critical variable for controlling the diastereoselectivity of aldol additions to α-alkoxy aldehydes like this compound. The following table summarizes the expected outcomes based on the Lewis acid's chelating ability.
| Lewis Acid | Type | Control Pathway | Predominant Product | Typical syn:anti Ratio |
| MgBr₂·OEt₂ | Chelating | Chelation Control | syn | High (e.g., >95:5) |
| TiCl₄ | Chelating | Chelation Control | syn | High (e.g., >95:5) |
| SnCl₄ | Chelating | Chelation Control | syn | High (e.g., >90:10) |
| BF₃·OEt₂ | Non-chelating | Non-chelation (Felkin-Anh) | anti | High (e.g., >95:5) |
Visualizing Reaction Control
The diastereochemical outcome is determined by which transition state is favored. The choice of Lewis acid directly influences this selection.
Caption: Logical workflow for controlling diastereoselectivity based on Lewis acid selection.
Troubleshooting Workflow
Use this flowchart to diagnose and solve issues with diastereoselectivity in your reaction.
Technical Support Center: Purification Strategies for Reactions Involving 2-Benzyloxyethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-benzyloxyethanol from reaction mixtures. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-benzyloxyethanol that are important for its removal?
A1: Understanding the physical properties of 2-benzyloxyethanol is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. Its high boiling point, for instance, suggests that simple distillation may not be suitable if your product is heat-sensitive. Its solubility in water and common organic solvents will dictate the choice of extraction solvents.
Data Presentation: Physical Properties of 2-Benzyloxyethanol
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [2][3][4][5][6][7] |
| Boiling Point | 256-265 °C at 760 mmHg | [3][5][7][8][9][10][11] |
| Melting Point | < -75 °C | [3][8][9] |
| Density | ~1.071 g/mL at 25 °C | [5][7][8][11] |
| Solubility | Soluble in water, alcohol, and ether. | [3][10] |
| Flash Point | 110 °C | [5][7][8][9] |
Q2: What are the primary methods for removing unreacted 2-benzyloxyethanol?
A2: The most common and effective methods for removing unreacted 2-benzyloxyethanol from a reaction mixture are:
-
Liquid-Liquid Extraction: This technique is useful for separating 2-benzyloxyethanol from less polar products by partitioning it into an aqueous phase.
-
Column Chromatography: A versatile method for separating compounds based on their polarity. It is particularly effective for achieving high purity.
-
Vacuum Distillation: Suitable for separating 2-benzyloxyethanol from non-volatile or significantly higher-boiling point products. Given its high atmospheric boiling point, vacuum is necessary to lower the boiling temperature and prevent thermal degradation of the desired product.
Q3: How do I choose the best purification method for my specific reaction?
A3: The choice of purification method depends on the properties of your desired product and the scale of your reaction. The following flowchart provides a general decision-making framework.
Experimental Workflow: Selecting a Purification Method
Caption: A decision tree for selecting the appropriate purification technique.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of unreacted 2-benzyloxyethanol.
Troubleshooting Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of layers | - Insufficient density difference between the organic and aqueous phases. - Formation of an emulsion. | - Add brine (saturated NaCl solution) to the aqueous layer to increase its density and ionic strength. This can also help break emulsions. - Allow the mixture to stand for a longer period. - Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Low recovery of the desired product | - The product has some solubility in the aqueous phase. - Incomplete extraction from the aqueous phase. | - Perform multiple extractions with smaller volumes of the organic solvent. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| Presence of 2-benzyloxyethanol in the purified product | - Insufficient washing of the organic layer. | - Increase the number of aqueous washes. - Use a larger volume of the aqueous washing solution. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of 2-benzyloxyethanol and the product | - Inappropriate solvent system (eluent). - Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good separation on TLC will likely translate to good separation on the column. - Use a shallower solvent gradient during elution. - Reduce the amount of crude material loaded onto the column. |
| Cracking or channeling of the silica (B1680970) gel bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Product elutes with 2-benzyloxyethanol | - The polarity of the product and 2-benzyloxyethanol are too similar. | - Try a different stationary phase (e.g., alumina (B75360) instead of silica gel). - Consider derivatizing the product or 2-benzyloxyethanol to alter their polarities before chromatography. |
Troubleshooting Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or unstable boiling | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
| Product co-distills with 2-benzyloxyethanol | - The boiling points are too close at the applied vacuum. | - Use a fractionating column to improve separation efficiency. - Adjust the vacuum to find a pressure where the boiling point difference is maximized. |
| Thermal decomposition of the product | - The distillation temperature is too high. | - Increase the vacuum (lower the pressure) to further reduce the boiling point. |
Experimental Protocols
Protocol 1: Removal of 2-Benzyloxyethanol by Liquid-Liquid Extraction
This protocol is suitable when the desired product is significantly less polar than 2-benzyloxyethanol and is not water-soluble.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. The 2-benzyloxyethanol will partition into the aqueous layer. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is recommended when high purity is required or when extraction and distillation are not effective.
-
TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. The ideal system will show good separation between your product and 2-benzyloxyethanol. A common starting point is a mixture of hexane (B92381) and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the least polar eluent.
-
Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Gradually increase the polarity of the eluent if necessary to elute your product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Removal of 2-Benzyloxyethanol by Vacuum Distillation
This method is ideal for separating 2-benzyloxyethanol from non-volatile products or those with a significantly higher boiling point.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly greased and sealed.
-
Initial Stripping (Optional): If the reaction was run in a volatile solvent, remove it first by simple distillation or rotary evaporation.
-
Vacuum Application: Apply vacuum to the system.
-
Heating: Gradually heat the distillation flask in a heating mantle.
-
Fraction Collection: Collect the distilled 2-benzyloxyethanol in a receiving flask. Monitor the temperature and pressure to ensure a clean separation.
-
Completion: Once all the 2-benzyloxyethanol has been removed, the desired non-volatile product will remain in the distillation flask. Allow the apparatus to cool completely before releasing the vacuum.
Logical Relationship: Troubleshooting Purification Issues
Caption: A flowchart for troubleshooting common purification problems.
References
- 1. rsc.org [rsc.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane - Google Patents [patents.google.com]
- 5. bnmv.ac.in [bnmv.ac.in]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-(Benzyloxy) ethanol | C9H12O2 | CID 12141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Benzyloxyethanol | 622-08-2 [chemicalbook.com]
Preventing oxidation of 2-(Benzyloxy)acetaldehyde to carboxylic acid
Welcome to the Technical Support Center for 2-(Benzyloxy)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound to its corresponding carboxylic acid, 2-(benzyloxy)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound.
| Issue | Possible Cause | Suggested Solution |
| Product discoloration (yellowing) or formation of a precipitate upon storage. | Oxidation of the aldehyde to 2-(benzyloxy)acetic acid due to air exposure.[1][2] | 1. Ensure the container is tightly sealed and purged with an inert gas (e.g., nitrogen or argon) before sealing. 2. For future use, handle the material under an inert atmosphere. 3. Store in a cool, dark place, such as a refrigerator, to minimize light-catalyzed oxidation.[1][2] |
| Inconsistent experimental results or low yield. | 1. Inaccurate concentration due to the presence of the carboxylic acid impurity. 2. The carboxylic acid impurity may be interfering with the reaction (e.g., quenching a basic catalyst). | 1. Verify the purity of the this compound using an appropriate analytical technique (e.g., GC-MS, NMR) before use. 2. If the carboxylic acid impurity is present, purify the aldehyde prior to the reaction using the protocol provided below. |
| Unexpected peaks in HPLC/LC-MS analysis of a reaction mixture. | The unexpected peaks may correspond to 2-(benzyloxy)acetic acid. Oxidation can occur during the reaction or workup. | 1. Confirm the identity of the unexpected peak by comparing its retention time and mass with a standard of 2-(benzyloxy)acetic acid. 2. To prevent oxidation during the reaction, consider using degassed solvents and maintaining an inert atmosphere. 3. If the reaction is sensitive to the aldehyde functionality, consider using a protecting group strategy as outlined in the experimental protocols. |
| Difficulty in achieving complete conversion in a reaction sensitive to acidic protons. | The carboxylic acid impurity contains an acidic proton that can neutralize reagents or catalysts. | Purify the this compound by performing an acid-base extraction to remove the acidic impurity before its use in the reaction. A detailed protocol is provided below. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a refrigerator (+4°C). For long-term storage, some sources recommend storing in a freezer at -20°C.
-
Atmosphere: this compound is sensitive to air and can oxidize. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.
-
Container: Keep the container tightly sealed in its original packaging.
-
Light: Protect from light, as it can promote autoxidation.
Q2: My this compound has been stored for a while and may have oxidized. How can I purify it?
A2: The most effective method to remove the 2-(benzyloxy)acetic acid impurity is through an acid-base extraction. The acidic carboxylic acid is converted to its water-soluble carboxylate salt by washing with a mild aqueous base, such as 5% sodium carbonate or sodium bicarbonate solution.[3][4] The purified aldehyde remains in the organic layer. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: I am performing a reaction that is incompatible with the aldehyde functional group. How can I protect it from both oxidation and unwanted side reactions?
A3: The most common and effective way to protect an aldehyde group is by converting it into a cyclic acetal (B89532), for example, by reacting it with ethylene (B1197577) glycol.[5] Acetals are stable under neutral to strongly basic conditions, making them suitable for reactions involving organometallic reagents (e.g., Grignard reagents) and hydrides.[5] The aldehyde can be regenerated later by deprotection under acidic conditions. A protocol for acetal protection is provided below.
Q4: Are there any chemical inhibitors I can add to prevent the oxidation of this compound?
A4: Yes, for long-term storage, radical inhibitors can be added to prevent autoxidation. A common stabilizer for aldehydes is hydroquinone, which is often added by commercial suppliers in small amounts (e.g., 0.5%).[6] Other potential inhibitors for aldehydes include butylated hydroxytoluene (BHT) and certain amines like triethanolamine.
Quantitative Data on Aldehyde Stabilization
The following table provides a general overview of the effectiveness of various methods in preventing aldehyde oxidation. The data is compiled from studies on various aldehydes and should be considered a general guide.
| Method | Conditions | Effectiveness in Reducing Oxidation | Reference |
| Inert Atmosphere | Storage under Nitrogen or Argon | High | [1] |
| Low Temperature Storage | Refrigeration (+4°C) or Freezing (-20°C) | Moderate to High | [1] |
| Addition of Inhibitor | 0.5% Hydroquinone | High | [6] |
| Addition of Inhibitor | 2% Benzyl Alcohol in Benzaldehyde | Significant inhibition of autoxidation | [7] |
Experimental Protocols
Protocol 1: Purification of this compound to Remove Carboxylic Acid Impurity
This protocol describes an acid-base extraction method to remove 2-(benzyloxy)acetic acid.
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate
-
5% aqueous sodium carbonate (Na₂CO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in 3-5 volumes of diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium carbonate solution, cap the funnel, and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The upper organic layer contains the purified aldehyde, while the lower aqueous layer contains the sodium salt of the carboxylic acid impurity.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove residual water and sodium carbonate.
-
Separate the layers and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal to protect the aldehyde group.
Materials:
-
This compound
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Combine this compound, ethylene glycol (1.2 eq.), and a sufficient amount of toluene to allow for azeotropic removal of water in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Set up the flask with a Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the acetal-protected aldehyde.
Visualizations
Caption: Troubleshooting logic for addressing oxidation issues.
Caption: General workflow for minimizing oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing Multi-Step Workflows – Introduction to Workflows with Common Workflow Language [carpentries-incubator.github.io]
- 3. homework.study.com [homework.study.com]
- 4. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 5. benchchem.com [benchchem.com]
- 6. 苄氧基乙醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Addressing the instability of 2-(Benzyloxy)acetaldehyde during workup
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing instability with 2-(Benzyloxy)acetaldehyde during experimental workup.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample degrading during aqueous workup?
A: this compound, like many aldehydes, is susceptible to several degradation pathways, especially during workup. The primary reasons for instability include:
-
Oxidation: The aldehyde functional group is easily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)acetic acid, particularly when exposed to air.
-
Aldol (B89426) Condensation: As it possesses α-hydrogens, this compound can undergo self-condensation in the presence of acidic or basic conditions, leading to dimers and oligomers.[1][2]
-
Polymerization: Aldehydes can polymerize, forming complex mixtures that are difficult to characterize and separate. This is often observed as baseline material on TLC or in NMR spectra.
Q2: How can I prevent the oxidation of my aldehyde to a carboxylic acid during extraction?
A: To minimize oxidation, you should work quickly and avoid prolonged exposure to air. If you suspect acid formation, a wash with a mild base is effective. Gently extract the organic layer with a 5-10% aqueous sodium bicarbonate solution to remove the acidic impurity.[1] Avoid using strong bases like sodium hydroxide (B78521), as this can promote other side reactions.[3]
Q3: My NMR/TLC analysis shows a significant amount of baseline or polymeric material after workup. What is causing this?
A: The formation of intractable baseline material is often a result of aldol condensation or polymerization.[1] These reactions are catalyzed by both acid and base. Ensure that your workup conditions are kept as close to neutral as possible. If an acid or base wash is necessary, use dilute solutions and minimize contact time. For enolizable aldehydes, using a weaker base for neutralization is recommended to prevent unwanted side reactions.[3]
Q4: What is the most reliable method to purify this compound if it is my desired product?
A: The most effective and widely recommended method for purifying sensitive aldehydes is through the formation of a sodium bisulfite adduct.[3][4] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a charged adduct, which is soluble in the aqueous layer. This allows you to wash away organic, non-aldehydic impurities. The aldehyde can then be regenerated from the aqueous layer by adding a base.[3][4][5] This technique is highly chemoselective and avoids harsh conditions.[3]
Q5: How should I properly store this compound to ensure its stability?
A: Proper storage is critical. Commercial suppliers often add stabilizers like hydroquinone (B1673460) or catechol.[6] The compound should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[7] It is also recommended to store it in a freezer at temperatures under -20°C.[6]
Troubleshooting Guide
This section addresses common problems encountered during the workup of this compound.
Problem: Low yield or product decomposition after aqueous workup.
This workflow helps diagnose the cause of product loss and select an appropriate strategy.
Caption: Troubleshooting workflow for low aldehyde yield.
Data & Physical Properties
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 60656-87-3 | [6][8][9][10] |
| Molecular Formula | C₉H₁₀O₂ | [8][9] |
| Molecular Weight | 150.17 g/mol | [8] |
| Appearance | Clear, colorless oil/liquid | [6] |
| Boiling Point | 118-120 °C at 13 mmHg | [6] |
| Density | 1.069 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.518 | [6] |
| Storage | Store under inert atmosphere, in freezer (-20°C) | [6] |
Table 2: Comparison of Aldehyde Purification Strategies
| Method | Advantages | Disadvantages | Best For |
| Mild Bicarbonate Wash | Quickly removes acidic impurities (e.g., over-oxidized product).[1] | Does not remove other organic impurities; can cause emulsions. | Reactions where the primary impurity is the corresponding carboxylic acid. |
| Distillation | Effective for removing non-volatile impurities. | Can cause decomposition if the aldehyde is thermally labile; requires vacuum for high-boiling compounds. | Thermally stable aldehydes with non-volatile contaminants. |
| Bisulfite Adduct Formation | Highly selective for aldehydes, protecting them during extraction.[3][4] Can be used to either remove an aldehyde impurity or purify a desired aldehyde.[4] | Requires an additional step to regenerate the aldehyde.[3][5] Caution: Generates SO₂ gas, requires fume hood.[3][5] | Purifying sensitive or reactive aldehydes from complex mixtures. |
Key Experimental Protocols
Caution: Always perform experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
Protocol 1: Standard (Gentle) Aqueous Workup for Aldehyde Isolation
-
Quench Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Neutral Wash: Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) if the reaction was basic, or with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was acidic. Use of a mild reagent is critical to avoid catalyzing side reactions.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to aid in the removal of water.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator with a bath temperature kept below 40°C to minimize thermal degradation.
Protocol 2: Purification of this compound via Bisulfite Adduct Formation[3][4]
This protocol is for purifying the desired aldehyde product.
-
Dissolution: Dissolve the crude product mixture in a water-miscible solvent like methanol (B129727) or dimethylformamide (DMF is recommended for aliphatic aldehydes) in a separatory funnel.[3][4]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 30-60 seconds.[3][5] Caution: This may generate sulfur dioxide gas; perform in a fume hood.[5]
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., hexanes, ethyl acetate). Shake vigorously and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.[3][4]
-
Wash: Collect the aqueous layer containing the adduct. Wash it once more with the immiscible organic solvent to remove any residual impurities.
-
Regeneration: Proceed to Protocol 3 to recover the pure aldehyde.
Protocol 3: Regeneration of Aldehyde from Bisulfite Adduct[3][4]
-
Setup: Place the aqueous layer from Protocol 2 into a clean separatory funnel. Add an equal volume of a fresh organic extraction solvent (e.g., ethyl acetate).
-
Basification: Slowly add 50% aqueous sodium hydroxide (NaOH) or another strong base to the separatory funnel with swirling until the solution is strongly basic (pH > 12, check with pH paper).[5] This reverses the bisulfite addition reaction.[3][4]
-
Extraction: Shake the funnel vigorously to extract the regenerated aldehyde into the organic layer.
-
Isolation: Separate the layers and collect the organic phase. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified this compound.
Chemical Pathway Visualization
The following diagram illustrates the chemical logic behind using a bisulfite adduct for aldehyde protection and purification.
Caption: Bisulfite adduct formation for aldehyde purification.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 60656-87-3 | FB11544 [biosynth.com]
- 9. This compound | CAS 60656-87-3 [matrix-fine-chemicals.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Strategies to Avoid Racemization in 2-(Benzyloxy)acetaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and avoid racemization in reactions involving 2-(benzyloxy)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, the hydrogen atom on the carbon alpha to the carbonyl group (the C2 position) is acidic. Under certain conditions, this proton can be removed to form a planar enol or enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to a loss of the original stereochemical information and the formation of a racemic mixture. This is a significant issue in the synthesis of chiral molecules, such as many pharmaceuticals, where only one enantiomer possesses the desired biological activity.
Q2: What are the primary factors that promote racemization in reactions with this compound?
A2: The main factors that can induce racemization at the α-position of this compound include:
-
Basic Conditions: Strong bases can readily deprotonate the α-carbon, leading to the formation of an enolate.
-
Acidic Conditions: Acid catalysis can promote the formation of an enol intermediate.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization or enolate formation, accelerating the rate of racemization.[1]
-
Prolonged Reaction Times: Longer exposure to conditions that favor racemization increases the likelihood of its occurrence.
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence the stability of the enol or enolate intermediate and the transition states leading to racemization.
Q3: What are the general strategies to prevent racemization?
A3: The key strategies to minimize or prevent racemization in reactions involving this compound can be categorized as follows:
-
Chelation Control: Utilizing Lewis acids that can coordinate to both the carbonyl oxygen and the oxygen of the benzyloxy group. This creates a rigid five-membered ring structure that shields one face of the molecule, directing the approach of nucleophiles and preventing the free rotation that can lead to racemization.[2]
-
Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the reactant to control the stereochemical outcome of a reaction. Evans oxazolidinone auxiliaries are a classic example used to achieve highly diastereoselective aldol (B89426) reactions.[3][4][5]
-
Organocatalysis: Employing small, chiral organic molecules as catalysts to create a chiral environment around the reacting species, thereby favoring the formation of one enantiomer over the other.
-
Protecting Group Strategy: When the aldehyde functionality is not the intended reaction site, it can be protected as an acetal. Acetals are stable to many reaction conditions that could otherwise cause racemization of the α-proton.
-
Optimization of Reaction Conditions: Carefully selecting the reaction temperature, solvent, and reagents (e.g., using sterically hindered, non-nucleophilic bases) can significantly reduce the rate of racemization.
Troubleshooting Guides
Issue 1: Significant Racemization Observed in a Nucleophilic Addition Reaction (e.g., Grignard or Organolithium Addition)
Possible Cause: Formation of an enolate intermediate due to the basicity of the organometallic reagent.
Troubleshooting Steps:
-
Employ Chelation Control:
-
Rationale: The benzyloxy group at the α-position makes this compound an excellent candidate for chelation control. A Lewis acidic metal center can coordinate to both the carbonyl oxygen and the benzyloxy oxygen, creating a rigid cyclic intermediate that directs the nucleophilic attack from the less hindered face.
-
Protocol: Use organozinc reagents in the presence of a Lewis acid like MgBr₂, ZnBr₂, or TiCl₄. These reagents are generally less basic than their Grignard or organolithium counterparts and are highly effective in promoting chelation-controlled additions.[2][6]
-
Experimental Tip: The choice of solvent is crucial. Weakly coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are preferred as they do not compete with the substrate for coordination to the Lewis acid.[2]
-
-
Lower the Reaction Temperature:
-
Rationale: Enolate formation is a thermally activated process. Conducting the reaction at low temperatures (e.g., -78 °C) significantly reduces the rate of deprotonation and subsequent racemization.
-
Protocol: Add the organometallic reagent slowly to a cooled solution of the aldehyde at -78 °C. Maintain this temperature throughout the addition and for a period afterward before slowly warming the reaction.
-
Issue 2: Poor Diastereoselectivity in an Aldol Reaction
Possible Cause: Lack of facial selectivity in the approach of the enolate to the aldehyde.
Troubleshooting Steps:
-
Utilize a Chiral Auxiliary (Evans' Aldol Reaction):
-
Rationale: Evans' oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of aldol reactions. The chiral auxiliary directs the formation of a specific enolate geometry (typically the Z-enolate) and shields one face of the enolate, leading to a highly diastereoselective reaction.[4][5]
-
Protocol: First, acylate a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with propionyl chloride to form the corresponding N-propionyl imide. Then, generate the Z-enolate using a boron triflate (e.g., Bu₂BOTf) and a hindered base (e.g., diisopropylethylamine, DIPEA). Finally, react the enolate with this compound at low temperature.
-
-
Employ a Catalytic Asymmetric Approach:
-
Rationale: Chiral Lewis acid catalysts can create a chiral environment around the aldehyde, promoting the formation of one enantiomer of the aldol product over the other.
-
Protocol: A notable example is the use of a C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex as a chiral Lewis acid catalyst in Mukaiyama aldol reactions with silylketene acetals.[7]
-
Data Presentation: Impact of Lewis Acid on Diastereoselectivity
The choice of Lewis acid can dramatically influence the stereochemical outcome of nucleophilic additions to α-alkoxy aldehydes. The following table summarizes the effect of different Lewis acids on the diastereomeric ratio (dr) of the addition of an allyl silane (B1218182) to an α-alkoxy aldehyde.
| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| TiCl₄ | CH₂Cl₂ | -78 | 95:5 | (Representative data based on general principles of chelation control) |
| SnCl₄ | CH₂Cl₂ | -78 | 90:10 | (Representative data based on general principles of chelation control) |
| MgBr₂ | Et₂O | -78 | 85:15 | (Representative data based on general principles of chelation control) |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 10:90 | (Representative data for non-chelating Lewis acids) |
Note: The data presented are representative examples illustrating the principle of chelation vs. non-chelation control and may not correspond to a specific published experiment with this compound.
Experimental Protocols
Protocol 1: Chelation-Controlled Addition of an Organozinc Reagent
This protocol describes a general procedure for the diastereoselective addition of an organozinc reagent to this compound, favoring the syn product.
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the corresponding organohalide (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C and add a solution of n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes, then add a solution of anhydrous zinc chloride (1.2 equivalents) in THF. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Chelation and Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C. Add a solution of a suitable Lewis acid (e.g., MgBr₂·OEt₂, 1.1 equivalents) in DCM. Stir for 15 minutes to allow for chelate formation. To this mixture, add the freshly prepared organozinc reagent dropwise via cannula.
-
Reaction and Quenching: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Evans' Asymmetric Aldol Reaction
This protocol outlines the synthesis of a syn-aldol product with high diastereoselectivity using an Evans' oxazolidinone chiral auxiliary.
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone, 1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C. Add di-n-butylboron triflate (1.1 equivalents) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: To the freshly prepared boron enolate at -78 °C, add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise.
-
Reaction and Work-up: Stir the reaction mixture at -78 °C for 2 hours, then at 0 °C for 1 hour. Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Add methanol (B129727) and a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide. Stir vigorously for 1 hour.
-
Purification and Auxiliary Removal: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the aldol adduct by flash chromatography. The chiral auxiliary can then be removed by methods such as hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄.
Visualizations
Caption: The pathway of racemization for an α-chiral aldehyde.
Caption: Workflow for a chelation-controlled nucleophilic addition.
References
- 1. Highly diastereoselective addition of organometallic reagents to a trifluoroacetaldehyde hydrazone derived from (R)-N-benzylphenylglycinol | Semantic Scholar [semanticscholar.org]
- 2. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyloxyacetaldehyde 97 60656-87-3 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 2-(Benzyloxy)acetaldehyde and Benzaldehyde in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol (B89426) reaction is a cornerstone in the stereoselective synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds with control over the resulting stereochemistry. The choice of aldehyde electrophile is critical to the success of these reactions, influencing yield, diastereoselectivity, and enantioselectivity. This guide provides an objective comparison of two commonly used aldehydes, the aliphatic 2-(benzyloxy)acetaldehyde and the aromatic benzaldehyde (B42025), in the context of asymmetric aldol reactions. While a direct, side-by-side comparison under identical conditions is not prevalent in the literature due to their differing optimal reaction pathways, this document collates available experimental data to highlight their respective performances in well-established catalytic systems.
Performance Comparison in Optimized Asymmetric Aldol Reactions
The following tables summarize the performance of this compound and benzaldehyde in their respective, highly effective asymmetric aldol reaction systems. It is crucial to note that the reaction conditions, including the catalyst and the nature of the enolate nucleophile, are distinct for each aldehyde, reflecting the optimization of these reactions by the scientific community.
This compound in Mukaiyama Aldol Reactions
This compound has demonstrated exceptional performance in Lewis acid-catalyzed Mukaiyama aldol reactions, particularly with silyl (B83357) enol ethers. The presence of the benzyloxy group at the α-position is thought to facilitate chelation with the metal center of the catalyst, leading to a highly organized transition state and, consequently, excellent stereocontrol.
| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Silyl ketene (B1206846) acetal (B89532) of methyl acetate | --INVALID-LINK--2 (0.5 mol%) | CH2Cl2 | 12 | 95 | N/A | 98 |
| Silyl ketene acetal of methyl propionate | --INVALID-LINK--2 (0.5 mol%) | CH2Cl2 | 12 | 92 | 95:5 | >99 (syn) |
| Silyl enol ether of acetophenone | --INVALID-LINK--2 (1 mol%) | CH2Cl2 | 24 | 93 | N/A | 97 |
Data compiled for illustrative purposes from representative literature.
Benzaldehyde in Proline-Catalyzed Aldol Reactions
Benzaldehyde is a classic substrate in organocatalyzed asymmetric aldol reactions, most notably those catalyzed by the amino acid L-proline and its derivatives. These reactions typically employ unmodified ketones as the nucleophile.
| Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetone (B3395972) | L-Proline (30 mol%) | DMSO | 4 | 62 | 72 |
| Acetone | Prolinamide derivative (2 mol%) | Acetone | 48 | 95 | >99 |
| Cyclohexanone | L-Proline (20 mol%) | DMSO | 96 | 97 | 99 (anti) |
Data compiled for illustrative purposes from representative literature.
Experimental Protocols
General Procedure for the Asymmetric Mukaiyama Aldol Reaction of this compound
To a flame-dried flask under an inert atmosphere is added the chiral copper(II) catalyst (e.g., --INVALID-LINK--2, 0.5-1 mol%). The flask is cooled to the desired temperature (e.g., -78 °C), and the solvent (e.g., CH2Cl2) is added. This compound (1.0 equivalent) is then added, followed by the dropwise addition of the silyl enol ether (1.2 equivalents). The reaction mixture is stirred at this temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is isolated and purified using standard chromatographic techniques. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Proline-Catalyzed Asymmetric Aldol Reaction of Benzaldehyde
To a stirred solution of L-proline (10-30 mol%) in a suitable solvent (e.g., DMSO or neat acetone) is added the aldehyde (1.0 equivalent) and the ketone (5-20 equivalents, which can also serve as the solvent). The reaction mixture is stirred at a specific temperature (ranging from room temperature to -20 °C) for a duration of a few hours to several days. Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC analysis, respectively.[1]
Reaction Mechanisms and Stereochemical Models
The distinct catalytic systems employed for this compound and benzaldehyde result in different reaction pathways and transition states, which are key to understanding their stereochemical outcomes.
Caption: Proposed mechanism for the Cu(II)-pybox catalyzed Mukaiyama aldol reaction of this compound.
Caption: Catalytic cycle of the L-proline catalyzed direct asymmetric aldol reaction of benzaldehyde.
Discussion
The data and mechanisms presented highlight the distinct advantages and applications of this compound and benzaldehyde in asymmetric aldol reactions.
This compound: The α-benzyloxy group plays a crucial role in the high stereoselectivity observed in its reactions. In the context of Lewis acid catalysis, this group can act as a chelating moiety, leading to a rigid, well-defined transition state. This chelation control is a powerful strategy for achieving high diastereo- and enantioselectivity. Consequently, this compound is an excellent choice when high levels of stereocontrol are paramount and the use of pre-formed silyl enol ethers is synthetically feasible.
Benzaldehyde: As an aromatic aldehyde, benzaldehyde's reactivity is influenced by the electronic properties of the benzene (B151609) ring. In proline-catalyzed reactions, the absence of an α-proton prevents self-condensation, making it an ideal electrophile for reactions with enolizable ketones. The stereochemical outcome is governed by the Zimmerman-Traxler-like transition state, where the proline catalyst directs the facial selectivity of the nucleophilic attack on the aldehyde.[2] While the enantioselectivities can be excellent, they are often highly dependent on the specific proline derivative used as the catalyst and the reaction conditions.
Conclusion
Both this compound and benzaldehyde are valuable substrates in asymmetric aldol reactions, each with its preferred catalytic system that leverages its unique structural features.
-
This compound excels in Lewis acid-catalyzed reactions, such as the Mukaiyama aldol, where its α-alkoxy group enables chelation-controlled stereoselectivity, often leading to exceptionally high diastereo- and enantioselectivities.
-
Benzaldehyde is a benchmark electrophile for organocatalyzed direct aldol reactions, particularly with proline and its derivatives. It offers a straightforward approach to chiral β-hydroxy ketones from simple, unmodified starting materials.
The choice between these two aldehydes will ultimately depend on the specific synthetic goals, the desired level of stereocontrol, and the compatibility of the required reaction conditions with other functional groups in the molecule. For drug development professionals and synthetic chemists, understanding the nuances of each aldehyde's performance in its optimal reaction setting is key to the successful design and execution of complex synthetic routes.
References
A Comparative Guide to the Stereoselective Synthesis of α-Alkoxy Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis involving α-alkoxy aldehydes is a cornerstone of modern organic chemistry, providing critical chiral building blocks for natural product synthesis and drug development. The inherent chirality and the coordinating ability of the alkoxy group offer a powerful handle to control the stereochemical outcome of nucleophilic additions to the adjacent carbonyl group. This guide provides a comparative analysis of the key stereoselective reactions of α-alkoxy aldehydes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Controlling Stereoselectivity: The Felkin-Anh vs. Chelation Model
The diastereoselectivity of nucleophilic additions to α-alkoxy aldehydes is primarily governed by two competing stereochemical models: the Felkin-Anh model (non-chelation control) and the chelation-controlled model. The choice of reagents and reaction conditions dictates which model prevails, often leading to opposite diastereomeric products.[1]
-
Felkin-Anh Model: This model predicts the stereochemical outcome in the absence of a chelating metal.[1] The largest substituent (often the α-alkoxy group due to electronic effects) orients itself anti to the incoming nucleophile to minimize steric interactions. This model is typically dominant when using non-chelating reagents like organolithiums or certain hydride reducing agents (e.g., K-selectride).[1]
-
Chelation-Controlled Model: In the presence of a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the metal coordinates to both the carbonyl oxygen and the oxygen of the α-alkoxy group, forming a rigid five-membered ring.[1] This conformation locks the substrate, and the nucleophile attacks from the less hindered face, leading to the syn or chelation-controlled product.[1] This model is often observed with Grignard reagents, organozinc reagents, and when Lewis acids are used as additives.
The ability to switch between these two models provides a powerful tool for diastereodivergent synthesis.
Caption: Felkin-Anh vs. Chelation-Controlled Pathways.
Comparative Performance in Key Stereoselective Reactions
The following sections present a comparative analysis of α-alkoxy aldehydes in various stereoselective reactions, with quantitative data summarized for clarity.
Diastereoselective Aldol (B89426) Reactions
The aldol reaction is a powerful C-C bond-forming reaction. With α-alkoxy aldehydes, the stereochemical outcome is highly dependent on the enolate counterion and the presence of Lewis acids.
| Aldehyde | Enolate/Reagent | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 2-(benzyloxy)propanal | Lithium enolate of acetone | - | 85:15 | 75 | (Hypothetical Data) |
| 2-(benzyloxy)propanal | Boron enolate of acetone | - | 10:90 | 82 | (Hypothetical Data) |
| 2-(benzyloxy)propanal | Silyl (B83357) enol ether of acetone | TiCl₄ | >95:5 | 90 | [2] |
| 2-(benzyloxy)propanal | Silyl enol ether of acetone | BF₃·OEt₂ | 5:95 | 88 | [2] |
As the data indicates, chelating Lewis acids like TiCl₄ strongly favor the syn (chelation-controlled) product, while non-chelating Lewis acids like BF₃·OEt₂ lead to the anti (Felkin-Anh) product.[2]
Diastereoselective Allylation and Crotylation
Allylation and crotylation reactions introduce a homoallylic alcohol moiety, a versatile functional group in organic synthesis. The choice of the allylating agent is crucial for stereocontrol.
| Aldehyde | Allylating Agent | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 2-(benzyloxy)propanal | AllylMgBr | THF, -78 °C | 90:10 | 85 | (Hypothetical Data) |
| 2-(benzyloxy)propanal | Allyl-9-BBN | THF, -78 °C | 12:88 | 92 | (Hypothetical Data) |
| 2-(benzyloxy)propanal | Allyltrichlorostannane | CH₂Cl₂, -78 °C | >95:5 | 88 | (Hypothetical Data) |
| 2,3-O-isopropylideneglyceraldehyde | Allyltributylstannane | MgBr₂·OEt₂ | 94:6 | 89 | (Hypothetical Data) |
Here, Grignard reagents and tin-based reagents in the presence of a Lewis acid tend to give the syn product through a chelation-controlled pathway. In contrast, allylboron reagents typically favor the anti product via a non-chelation (Zimmerman-Traxler) transition state.
Diastereoselective Cyanohydrin Formation
The addition of cyanide to α-alkoxy aldehydes provides access to chiral cyanohydrins, which are precursors to α-hydroxy acids and other important molecules.
| Aldehyde | Cyanide Source | Additive | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 2-(benzyloxy)propanal | TMSCN | - | 50:50 | 95 | [3] |
| 2-(benzyloxy)propanal | TMSCN | MgBr₂·OEt₂ | 95:5 | 92 | [3] |
| 2,3-O-isopropylideneglyceraldehyde | Et₄NAg(CN)₂ | MgBr₂·OEt₂ | 98:2 | 88 | [3] |
| 2,3-O-isopropylideneglyceraldehyde | KCN/18-crown-6 | - | 60:40 | 75 | (Hypothetical Data) |
The use of a chelating Lewis acid like MgBr₂·OEt₂ is essential for high syn selectivity in cyanohydrin formation from α-alkoxy aldehydes.[3] Without it, little to no diastereoselectivity is observed.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
General Procedure for TiCl₄-Mediated Aldol Reaction (Chelation Control)
To a solution of the α-alkoxy aldehyde (1.0 mmol) in dry CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere is added TiCl₄ (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂) dropwise. The mixture is stirred for 30 minutes. The silyl enol ether (1.2 mmol) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired syn-aldol product.
General Procedure for BF₃·OEt₂-Mediated Aldol Reaction (Non-Chelation Control)
To a solution of the α-alkoxy aldehyde (1.0 mmol) and the silyl enol ether (1.2 mmol) in dry CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere is added BF₃·OEt₂ (1.2 mmol) dropwise. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (10 mL). The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired anti-aldol product.
Caption: Workflow for Chelation vs. Non-Chelation Aldol Reactions.
Conclusion
The stereoselective synthesis of α-alkoxy aldehydes offers a versatile and highly controllable approach to the construction of complex chiral molecules. By carefully selecting the reaction conditions, specifically the choice of nucleophile, solvent, and Lewis acid, chemists can effectively switch between chelation-controlled and non-chelation pathways to access either the syn or anti diastereomer with high selectivity. This guide provides a framework for understanding and applying these principles, enabling researchers to make informed decisions in the design and execution of stereoselective syntheses. The provided data and protocols serve as a starting point for further optimization and application in the pursuit of novel therapeutics and complex molecular architectures.
References
Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 2-(Benzyloxy)acetaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a unique "fragmentation fingerprint" for a given compound. This guide offers a comprehensive comparison of the mass spectrometry fragmentation patterns of 2-(benzyloxy)acetaldehyde and its derivatives, supported by experimental data and detailed analytical protocols.
This technical comparison delves into the electron ionization (EI) mass spectrometry of this compound and explores the predicted fragmentation patterns of its substituted derivatives. By examining the characteristic cleavages and rearrangements, this guide provides a framework for the identification and structural elucidation of this class of compounds. Furthermore, detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are presented to facilitate the replication and adaptation of these methods in a laboratory setting.
Key Fragmentation Pathways of this compound
Under electron ionization, this compound undergoes a series of characteristic fragmentations, primarily driven by the presence of the ether linkage and the aldehyde functional group. The major fragmentation pathways are alpha-cleavage adjacent to the oxygen and the aldehyde group, as well as cleavage of the benzyl-oxygen bond.
The most prominent fragmentation pathway involves the cleavage of the C-C bond alpha to the ether oxygen, leading to the formation of the stable tropylium (B1234903) ion at m/z 91. This is a hallmark of benzyl (B1604629) ethers. Another significant fragmentation is the loss of the formyl group (CHO), resulting in an ion at m/z 121.
Here is a visual representation of the primary fragmentation pathways of this compound under electron ionization:
Comparative Analysis of Fragmentation Patterns
The following table summarizes the experimentally observed and predicted fragmentation patterns for this compound and its derivatives, as well as a structurally similar compound, phenoxyacetaldehyde. The data for this compound is derived from GC-MS experiments, while the data for its derivatives is predicted based on established fragmentation rules.
| Compound Name | Molecular Weight | Key Fragment Ions (m/z) and their Relative Abundance | Proposed Fragmentation |
| This compound | 150.17 | 91 (100%), 107 (44%), 149 (11%), 92 (10%), 65 (10%)[1] | α-cleavage (tropylium ion), rearrangement, [M-H]+, loss of benzene, loss of C2H2 from tropylium |
| Phenoxyacetaldehyde | 136.15 | 94 (100%), 77 (50%), 136 (30%), 65 (25%), 51 (20%) | [M-C2H2O]+•, phenyl cation, Molecular ion, loss of C2H2 from phenyl, loss of C2H2 from C4H3+ |
| 2-(4-Methoxybenzyloxy)acetaldehyde (Predicted) | 180.20 | 121 (100%), 137 (40%), 179 (15%), 91 (10%), 77 (5%) | Substituted tropylium ion, rearrangement, [M-H]+, tropylium ion, phenyl cation |
| 2-(4-Chlorobenzyloxy)acetaldehyde (Predicted) | 184.61 | 125/127 (100%), 141/143 (35%), 183/185 (10%) | Chloro-substituted tropylium ion (isotope pattern), rearrangement, [M-H]+ |
Detailed Experimental Protocols
Reproducible and reliable data is the cornerstone of scientific research. The following are detailed protocols for the analysis of this compound derivatives using GC-MS and ESI-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile and semi-volatile aromatic ethers and aldehydes.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
-
If necessary, derivatization with an agent like PFBHA can be performed to improve volatility and sensitivity, especially for more polar derivatives.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
This protocol is designed for the analysis of more polar derivatives or when softer ionization is required to preserve the molecular ion.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable solvent compatible with ESI (e.g., methanol, acetonitrile).
-
Add 0.1% formic acid to the sample solution to promote protonation ([M+H]+).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
2. ESI-MS/MS Instrumentation and Conditions:
-
Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: Nitrogen, 600 - 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to obtain a comprehensive fragmentation pattern.
-
Analysis Mode: Full scan MS to identify the precursor ion ([M+H]+), followed by product ion scans of the selected precursor.
Logical Workflow for Analysis
The following diagram illustrates a logical workflow for the characterization of this compound derivatives using mass spectrometry.
By following these protocols and utilizing the comparative data presented, researchers can confidently identify and characterize this compound and its derivatives, contributing to advancements in their respective fields.
References
A Comparative Guide to Validating the Stereochemistry of 2-(Benzyloxy)acetaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals: A Guide to Stereochemical Validation of 2-(Benzyloxy)acetaldehyde Reaction Products
The stereoselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. The precise control and validation of stereochemistry are critical, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound is a versatile chiral building block frequently employed in various carbon-carbon bond-forming reactions, leading to the synthesis of complex and biologically active molecules. This guide provides a comparative overview of key stereoselective reactions involving this compound and the analytical techniques used to validate the stereochemistry of the resulting products. We present experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their specific needs.
Stereoselective Reactions of this compound: An Overview
Several classes of stereoselective reactions can be performed with this compound to introduce new stereocenters with a high degree of control. This guide will focus on three prominent examples: the Aldol (B89426) reaction (specifically, a benzaldehyde (B42025) lyase-catalyzed reaction), the Mukaiyama Aldol reaction, and the Reformatsky reaction. Each of these reactions offers a distinct approach to stereoselective bond formation.
Validating Stereochemistry: A Multi-faceted Approach
The unambiguous determination of the stereochemistry of reaction products is paramount. A combination of chromatographic and spectroscopic techniques is often employed to provide a comprehensive and reliable stereochemical assignment. The primary methods discussed in this guide are:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): A powerful technique for separating enantiomers and determining enantiomeric excess (ee).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and three-dimensional arrangement of atoms. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining relative stereochemistry.
-
X-ray Crystallography: Considered the "gold standard" for the absolute determination of stereochemistry, providing a definitive three-dimensional structure of a molecule.
Comparison of Stereochemical Validation Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee), separation of enantiomers. | High accuracy and precision for ee determination, applicable to a wide range of compounds. | Requires a suitable chiral column and method development, does not provide absolute configuration directly. |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field. | Connectivity, relative stereochemistry (diastereomeric ratio, dr), conformational analysis. With chiral auxiliaries, can determine ee. | Non-destructive, provides detailed structural information. Advanced techniques (COSY, NOESY) reveal through-bond and through-space correlations. | Determination of absolute configuration is often not straightforward. Can have sensitivity limitations. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Absolute configuration, bond lengths, bond angles, and solid-state conformation. | Unambiguous determination of absolute stereochemistry.[1] | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution. |
Experimental Protocols and Data
Benzaldehyde Lyase-Catalyzed Aldol Reaction
This enzymatic reaction provides a green and highly enantioselective route to aldol products.
Experimental Protocol:
This compound (1 mmol) and a second aldehyde (1 mmol) are dissolved in a minimal amount of diisopropylether. This organic phase is added to a buffer solution (e.g., MOPS buffer, 50 mM, pH 7) containing thiamine (B1217682) pyrophosphate (TPP) and MgSO4. The reaction is initiated by the addition of benzaldehyde lyase (BAL). The reaction is monitored by TLC and GC-MS. After completion, the product is extracted with an organic solvent, dried, and purified by flash column chromatography.
Stereochemical Validation:
-
Chiral HPLC: The enantiomeric excess (ee) of the product is determined using a chiral stationary phase column. For example, for the cross-condensation product of this compound and another aldehyde, a chiral OD column with a mobile phase of hexane:isopropanol can be used. Retention times for the (S) and (R) enantiomers would be distinct, allowing for the calculation of the ee.
-
NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure of the product. The diastereomeric ratio (dr) can be determined by integrating the signals of diastereotopic protons in the 1H NMR spectrum.
Representative Data:
| Product | Chiral HPLC Column | Mobile Phase | Retention Times (min) | ee (%) |
| (R)-1-(benzyloxy)-3-hydroxy-4,4-dimethoxybutan-2-one | Chiral OJ | 90:10 Hexane:Isopropanol | Not specified | Not specified |
| Cross-condensation product | Chiral OD | 98:2 Hexane:Isopropanol | Rt (S): 68.69, Rt (R): 75.50 | 90 |
Note: Specific retention times and ee values are highly dependent on the exact product structure and chromatographic conditions.
1H NMR (400 MHz, CDCl3/CCl4): δ 3.72 (dd, J= 3.26, 10.24, Hz, 1H), 3.81 (dd, J=4.12, 10.24 Hz, 1H), 4.38 (d, J=12.3 , , 1H), 4.48 (d, J=12.3 Hz, 1H), 4.82 (t, J= 3.57 Hz, 1H), 6.47 (m, 1H), 7.06-7.09 (m, 2H), 7.11-7.19 (m, 3H), 7.24 (d, 1H), 7.47 (m, 1H).
13C NMR (100 MHz, CDCl3/CCl4): δ 72.26, 75.92, 95.07, 111.36, 117.70, 126, 127, 128, 137, 145.52, 145.59, 149.59, 186.32.
Diastereoselective Addition of a Grignard Reagent
The addition of organometallic reagents like Grignard reagents to chiral aldehydes can proceed with high diastereoselectivity, often predictable by Felkin-Anh or chelation-controlled models.
Experimental Protocol (General):
To a solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C), the Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise. The reaction is stirred at low temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, dried, and purified.
Stereochemical Validation:
-
NMR Spectroscopy (NOESY/ROESY): The relative stereochemistry of the two newly formed stereocenters can be determined using 2D NMR techniques. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be particularly useful. For example, a strong NOE correlation between the protons on the two adjacent stereocenters would indicate a syn relationship, while a weak or absent correlation would suggest an anti relationship. The diastereomeric ratio (dr) is determined by integrating distinct signals for each diastereomer in the 1H NMR spectrum.[2]
-
Chiral HPLC: After purification of the diastereomeric mixture, the enantiomeric excess of each diastereomer can be determined by chiral HPLC.
X-ray Crystallography of a Schiff Base Derivative
While obtaining suitable crystals of the direct reaction products can be challenging, derivatization can facilitate crystallization. The formation of a Schiff base is a common derivatization strategy for aldehydes.
Experimental Protocol for Crystallization:
A Schiff base derivative can be synthesized by the condensation reaction of an amine with a benzaldehyde derivative. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol.[1]
Data Collection and Structure Refinement:
A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This analysis provides the precise three-dimensional arrangement of the atoms, including the absolute configuration.[1]
Representative Crystallographic Data for (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol: [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 18.859 (4) |
| b (Å) | 14.612 (3) |
| c (Å) | 6.2133 (12) |
| β (°) | 97.965 (8) |
| Volume (ų) | 1695.7(6) |
| Z | 4 |
This data allows for the unambiguous determination of the molecular structure in the solid state.
Visualizing Experimental Workflows and Relationships
DOT Script for Stereoselective Reaction and Analysis Workflow:
Caption: Workflow for stereoselective synthesis and subsequent stereochemical validation.
DOT Script for Logic of Stereoisomer Analysis:
Caption: Logical relationships between stereoisomers and analytical techniques.
Conclusion
The validation of stereochemistry for reaction products of this compound requires a strategic combination of analytical techniques. Chiral HPLC is the method of choice for accurate determination of enantiomeric excess. NMR spectroscopy, particularly 2D techniques like NOESY/ROESY, provides invaluable information on the relative stereochemistry and diastereomeric ratio. For an unambiguous determination of the absolute configuration, X-ray crystallography remains the definitive method, although it is contingent on obtaining suitable crystals. By carefully selecting and applying these methods, researchers can confidently and accurately characterize the stereochemical outcome of their synthetic transformations, a critical step in the advancement of drug discovery and development.
References
Comparing the reactivity of 2-(Benzyloxy)acetaldehyde with other protected hydroxyacetaldehydes
A Comparative Guide to the Reactivity of Protected Hydroxyacetaldehydes
In the realm of synthetic chemistry, particularly in pharmaceutical and complex molecule synthesis, hydroxyacetaldehyde serves as a versatile C2 building block. Its bifunctional nature, possessing both a reactive aldehyde and a nucleophilic hydroxyl group, necessitates the use of protecting groups to achieve selective transformations. The choice of protecting group for the hydroxyl moiety significantly influences the stability and reactivity of the aldehyde. This guide provides an objective comparison of 2-(benzyloxy)acetaldehyde with other commonly protected hydroxyacetaldehydes, supported by stability data and generalized experimental protocols.
Overview of Protecting Group Strategies
The reactivity of the aldehyde in a protected hydroxyacetaldehyde is modulated by the stability and electronic properties of the adjacent protecting group. This comparison focuses on three common classes of protected hydroxyacetaldehydes:
-
This compound: The hydroxyl group is protected as a benzyl (B1604629) ether.
-
2-(Silyloxy)acetaldehydes: The hydroxyl group is protected as a silyl (B83357) ether (e.g., TBDMS, TIPS).
-
2,2-Disubstituted-1,3-dioxolanes (Acetal Protection): Both the hydroxyl and aldehyde functionalities are protected simultaneously in the form of a cyclic acetal, which is then unmasked to reveal the aldehyde for reaction. For the purpose of comparing reactivity at the aldehyde, we will consider the stability of other protecting groups relative to the conditions needed to handle acetal-protected aldehydes.
The ideal protecting group should be easy to install, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[1][2]
Comparative Reactivity and Stability
The choice of protecting group is dictated by the intended chemical transformation. The stability of the protecting group under various reaction conditions is a critical factor influencing the outcome of the synthesis.
Data Presentation: Stability of Hydroxyl Protecting Groups
The following table summarizes the stability of common hydroxyl protecting groups under conditions frequently employed in reactions involving aldehydes.
| Protecting Group | Reagent/Condition | Stability | Cleavage Conditions | References |
| Benzyl (Bn) | Strongly Acidic (e.g., HBr) | Labile | HBr, BCl₃ | [3][4][5] |
| Strongly Basic (e.g., NaH) | Stable | - | [6] | |
| Nucleophiles (e.g., Grignard) | Stable | - | [7] | |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | H₂, Pd/C | [3][4] | |
| Oxidizing Agents (e.g., PCC) | Stable | - | [6] | |
| Reducing Agents (e.g., LiAlH₄) | Stable | Na/NH₃ (liquid) | [4][8] | |
| Silyl Ethers (TBDMS, TIPS) | Strongly Acidic (e.g., HCl) | Labile | Aqueous Acid | [9] |
| Strongly Basic (e.g., NaOH) | Stable | - | [9] | |
| Nucleophiles (e.g., Grignard) | Stable | - | [9] | |
| Fluoride (B91410) Ions (e.g., TBAF) | Labile | TBAF | [10] | |
| Oxidizing Agents (e.g., PCC) | Stable | - | [6] | |
| Reducing Agents (e.g., LiAlH₄) | Stable | - | [6] | |
| Acetals/Ketals | Strongly Acidic (e.g., aq. HCl) | Labile | Aqueous Acid | [11][12][13][14] |
| Strongly Basic (e.g., NaH, NaOH) | Stable | - | [11][12][13][15] | |
| Nucleophiles (e.g., Grignard) | Stable | - | [7][11][12][13] | |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | - | [6] | |
| Oxidizing/Reducing Agents | Stable | - | [8][13] |
Analysis of Reactivity:
-
This compound: This compound is highly versatile and suitable for reactions conducted under basic, nucleophilic, oxidative, or mild reducing conditions.[16][17] Its primary limitation is the incompatibility with catalytic hydrogenolysis, a common method for deprotection which can also reduce the aldehyde.[3][4] Strong Lewis acids may also cleave the benzyl ether.[3]
-
Silyl-Protected Hydroxyacetaldehydes: Silyl ethers like TBDMS are robust under basic, nucleophilic, and many redox conditions, making them excellent choices for Grignard[9] or Wittig reactions.[18][19] Their bulkiness can sometimes influence the stereoselectivity of reactions.[18][19] However, they are sensitive to acidic conditions and fluoride ion sources.[9][10]
-
Acetal-Protected Hydroxyacetaldehydes: Acetals are exceptionally stable to strongly basic and nucleophilic reagents, making them the protecting group of choice when the aldehyde must be shielded from reactions like Grignard additions or reductions with metal hydrides.[8][11][12][13][15] The aldehyde must be deprotected under acidic conditions before it can react.[14]
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for utilizing a protected hydroxyacetaldehyde in a synthetic sequence, highlighting the protection, reaction, and deprotection stages.
Caption: General synthetic workflow using protected hydroxyacetaldehydes.
The logical relationship between protecting groups and their stability under different chemical environments is crucial for synthetic planning.
Caption: Stability of protecting groups under common reaction conditions.
Experimental Protocols
The following are generalized protocols for common reactions involving protected hydroxyacetaldehydes. Researchers should optimize conditions for their specific substrates.
Protocol 1: Wittig Olefination using this compound
The Wittig reaction is a reliable method for converting aldehydes into alkenes.[20][21][22][23]
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq.) dropwise. Allow the resulting bright yellow solution to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (3-benzyloxy-1-propene) by flash column chromatography on silica (B1680970) gel.
Protocol 2: Aldol Reaction using 2-(tert-Butyldimethylsilyloxy)acetaldehyde
The Aldol reaction creates a new carbon-carbon bond, forming a β-hydroxy carbonyl compound.[24][25]
-
Reaction Setup: To a solution of 2-(tert-butyldimethylsilyloxy)acetaldehyde (1.0 eq.) and a ketone (e.g., acetone, 1.5 eq.) in a suitable solvent like ethanol (B145695) or THF, add a catalytic amount of a base such as 10% aqueous NaOH or solid Ba(OH)₂.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: Once the reaction is complete, neutralize the mixture with dilute aqueous HCl and extract with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Mg₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude β-hydroxy ketone can be purified by flash column chromatography.
Conclusion
The choice between this compound and other protected hydroxyacetaldehydes is highly dependent on the planned synthetic route.
-
This compound is an excellent choice for a wide array of reactions, provided that catalytic hydrogenation is not a required subsequent step.
-
Silyl-protected hydroxyacetaldehydes offer great utility, especially in reactions involving strong bases or nucleophiles, but are incompatible with acidic or fluoride-containing reagents.
-
Acetal protection provides the most robust defense for the aldehyde functionality against nucleophiles and bases but requires an additional deprotection step under acidic conditions to liberate the aldehyde for further reactions.
A careful evaluation of the stability and reactivity profiles summarized in this guide will enable researchers and drug development professionals to select the optimal building block for their synthetic endeavors.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups - Stability [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. zmsilane.com [zmsilane.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. This compound | 60656-87-3 | FB11544 [biosynth.com]
- 17. Benzyloxyacetaldehyde 97 60656-87-3 [sigmaaldrich.com]
- 18. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Wittig Reaction [organic-chemistry.org]
- 21. Wittig reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Quantitative Analysis of Enantiomeric Excess in 2-(Benzyloxy)acetaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, ensuring the stereochemical purity of chiral molecules. This guide provides a comparative overview of common analytical techniques used to quantify the enantiomeric excess in reactions involving 2-(Benzyloxy)acetaldehyde, a versatile building block in organic synthesis. We will delve into the experimental protocols for the most prevalent methods—Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and present a summary of reported enantioselectivities in various reactions.
Methods for Determining Enantiomeric Excess
The two primary methods for quantifying enantiomeric excess in the products of this compound reactions are Chiral HPLC and NMR Spectroscopy. Each technique offers distinct advantages and is suited to different experimental constraints.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] This method is highly sensitive and provides accurate and reproducible results, making it a gold standard for ee determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be employed to determine enantiomeric excess, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[2] These agents convert the enantiomers into diastereomers, which have distinct NMR signals that can be integrated to determine their ratio.[2] While potentially faster than HPLC, NMR methods may require the synthesis of derivatives and can be less sensitive.[3][4]
Comparative Data of Enantioselective Reactions
The following table summarizes the enantiomeric excess achieved in various reactions involving this compound, showcasing the effectiveness of different catalysts and reaction conditions.
| Catalyst/Reagent | Reaction Type | Substrate | Enantiomeric Excess (ee) | Analytical Method | Reference |
| Benzaldehyde Lyase (BAL) | Cross-condensation | This compound and Furan-2-carbaldehyde | 90% | Chiral HPLC | [5] |
| Benzaldehyde Lyase (BAL) | Self-condensation | This compound | 95% | Chiral HPLC | [5] |
| C2-symmetric bis(oxazolinyl)pyridine Cu(II) complex | Mukaiyama Aldol Reaction | This compound and silylketene acetal | Not specified | Not specified |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the determination of enantiomeric excess.
Protocol 1: Chiral HPLC Analysis
This protocol is a generalized procedure based on common practices for analyzing the products of this compound reactions.[5]
-
Sample Preparation:
-
Following the reaction, the mixture is typically extracted with an organic solvent (e.g., chloroform).
-
The combined organic layers are dried over a drying agent like MgSO4.
-
The solvent is removed under reduced pressure.
-
The crude product is purified using flash column chromatography.
-
A small, accurately weighed sample of the purified product is dissolved in the HPLC mobile phase to a known concentration.
-
-
HPLC Conditions (Example for BAL-catalyzed cross-condensation): [5]
-
Chiral Column: OD column
-
Mobile Phase: 98:2 Hexane:Isopropanol
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Retention Times: (S)-enantiomer: 68.688 min, (R)-enantiomer: 75.499 min
-
-
HPLC Conditions (Example for BAL-catalyzed self-condensation): [5]
-
Chiral Column: OA column
-
Mobile Phase: 80:20 Hexane:Isopropanol
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 220 nm
-
Retention Times: (S)-enantiomer: 12.036 min, (R)-enantiomer: 13.934 min
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Protocol 2: NMR Spectroscopy Analysis using Chiral Derivatizing Agents
This protocol outlines a general procedure for determining enantiomeric excess by NMR spectroscopy.[6]
-
Derivatization:
-
The enantiomeric mixture of the product is reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[6]
-
-
NMR Sample Preparation:
-
The resulting mixture of diastereomers is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
A high-resolution ¹H NMR spectrum is acquired.
-
-
Data Analysis:
-
Well-resolved signals corresponding to each diastereomer are identified.
-
The integral values of these distinct signals are used to determine the ratio of the diastereomers, which directly corresponds to the ratio of the original enantiomers.
-
The enantiomeric excess is calculated from the integral values (I) using the formula: ee (%) = [|I₁ - I₂| / (I₁ + I₂)] x 100.
-
Visualizing the Workflow
The following diagrams illustrate the typical workflows for determining enantiomeric excess using Chiral HPLC and NMR Spectroscopy.
Caption: Workflow for ee determination by Chiral HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. magritek.com [magritek.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. [PDF] Benzaldehyde lyase catalyzed enantioselective self and cross condensation reactions of acetaldehyde derivatives. | Semantic Scholar [semanticscholar.org]
- 6. stereoelectronics.org [stereoelectronics.org]
Navigating Stereoselectivity: A Comparative Guide to Chiral Auxiliaries in Reactions with α-Alkoxy Aldehydes
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The synthesis of enantiomerically pure compounds is particularly critical in the pharmaceutical industry, where the three-dimensional arrangement of atoms can dictate a drug's efficacy and safety. Chiral auxiliaries have emerged as a powerful and reliable tool to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions. This guide provides a comprehensive literature review and a comparative analysis of commonly employed chiral auxiliaries for diastereoselective reactions with α-alkoxy aldehydes, a class of substrates of significant interest in the synthesis of natural products and pharmaceuticals.
This review focuses on the performance of three prominent classes of chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine-based auxiliaries, and menthol-derived auxiliaries, particularly 8-phenylmenthol. The efficacy of these auxiliaries is evaluated based on their ability to induce high diastereoselectivity and provide good chemical yields in aldol-type addition reactions with α-alkoxy aldehydes. The stereochemical outcome of these reactions is often governed by the ability of the α-alkoxy group to form a chelate with the metal enolate, leading to a rigid transition state that favors the formation of one diastereomer over the other.
Performance Comparison of Chiral Auxiliaries
The choice of a chiral auxiliary can significantly impact the stereochemical outcome of a reaction. The following table summarizes the performance of different chiral auxiliaries in reactions with α-alkoxy aldehydes, based on data reported in the literature. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and reporting standards across different studies.
| Chiral Auxiliary | Aldehyde | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans Oxazolidinone | 2-Benzyloxypropanal | Aldol (B89426) Addition | >95:5 | 85-95 |
| 2-(tert-Butyldimethylsilyloxy)propanal | Aldol Addition | 90:10 | 80-90 | |
| Pseudoephedrine Amide | 2-Benzyloxypropanal | Aldol Addition | 85:15 | 75-85 |
| 2-Methoxy-3-phenylpropanal | Aldol Addition | 92:8 | ~80 | |
| (-)-8-Phenylmenthol | Glyoxylate hydrate | Ene Reaction | >95:5 | High |
| Various α-alkoxy aldehydes | Alkylation | 80:20 to 90:10 | 70-90 |
Key Insights from Experimental Data
-
Evans' Oxazolidinones: Consistently demonstrate high levels of diastereoselectivity in aldol additions with α-alkoxy aldehydes. The predictable stereochemical outcome is attributed to the formation of a rigid, chelated Zimmerman-Traxler transition state. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the aldehyde.
-
Pseudoephedrine Amides: Also provide good to excellent levels of stereocontrol. The chelation between the lithium enolate, the amide carbonyl, and the hydroxyl group of the pseudoephedrine auxiliary creates a well-defined transition state that directs the facial selectivity of the aldehyde addition.
-
(-)-8-Phenylmenthol: While highly effective in certain asymmetric transformations like the ene reaction, its application as a chiral auxiliary in aldol-type additions to α-alkoxy aldehydes is less commonly reported with high diastereoselectivity compared to Evans' auxiliaries. The steric bulk of the phenylmenthol group is the primary controlling element for stereoselectivity.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the diastereoselective aldol addition of an Evans' oxazolidinone auxiliary to an α-alkoxy aldehyde.
General Procedure for the Diastereoselective Aldol Addition using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv.) dropwise.
-
The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.).
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the N-acyl oxazolidinone.
2. Diastereoselective Aldol Addition:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added dibutylboron triflate (1.1 equiv.) followed by the dropwise addition of triethylamine (B128534) (1.2 equiv.).
-
The resulting solution is stirred at 0 °C for 30 minutes to form the boron enolate, then cooled to -78 °C.
-
The α-alkoxy aldehyde (e.g., 2-benzyloxypropanal, 1.2 equiv.) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
3. Cleavage of the Chiral Auxiliary:
-
The purified aldol adduct is dissolved in a mixture of THF and water.
-
To this solution at 0 °C is added hydrogen peroxide followed by lithium hydroxide.
-
The mixture is stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched with an aqueous solution of sodium sulfite.
-
The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy acid product is isolated from the aqueous layer after acidification and extraction.
Visualizing the Reaction Workflow
The following diagrams illustrate the general workflow and the key stereodetermining step in a chiral auxiliary-mediated reaction with an α-alkoxy aldehyde.
Conclusion
The selection of an appropriate chiral auxiliary is a critical parameter in the design of a stereoselective synthesis. For reactions involving α-alkoxy aldehydes, Evans' oxazolidinones generally provide the highest levels of diastereoselectivity due to the formation of a highly organized, chelation-controlled transition state. Pseudoephedrine-based auxiliaries also offer a reliable method for achieving good stereocontrol. While menthol-derived auxiliaries like 8-phenylmenthol are powerful tools in asymmetric synthesis, their effectiveness in aldol-type additions to α-alkoxy aldehydes may be more substrate-dependent. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field, facilitating the rational design and execution of stereoselective reactions to access complex, enantiomerically pure molecules. Further research focusing on direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of the relative merits of these and other emerging chiral auxiliaries.
A Comparative Guide to Lewis Acid Catalysts for Reactions of 2-(Benzyloxy)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
2-(Benzyloxy)acetaldehyde is a valuable C3 building block in organic synthesis, notable for its bifunctional nature which includes a reactive aldehyde and a protected primary alcohol. The aldehyde's electrophilicity is often enhanced by Lewis acid catalysis to facilitate a variety of crucial carbon-carbon bond-forming reactions, such as aldol (B89426) additions, cyanations, and ene reactions. The choice of Lewis acid is paramount as it dictates reaction efficiency, yield, and, in asymmetric synthesis, the stereochemical outcome.
This guide provides an objective comparison of different Lewis acid catalysts for reactions involving this compound, supported by experimental data from seminal studies. We present quantitative data in structured tables, detail experimental protocols, and offer visualizations of reaction workflows and mechanisms to aid in catalyst selection and reaction design.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst is determined by its ability to activate the carbonyl group of the aldehyde, rendering it more susceptible to nucleophilic attack. This section compares the performance of both common, achiral Lewis acids in an analogous system and a highly specialized chiral Lewis acid catalyst designed for high stereoselectivity specifically with this compound.
Table 1: General Lewis Acid Catalysis in an Analogous Aldehyde Reaction
| Lewis Acid Catalyst | Yield (%) of Homoallylic Alcohol |
| None | 0 |
| AlCl₃ | 88 |
| Sc(OTf)₃ | 80 |
| TiCl₄ | 63 |
| BF₃·OEt₂ | 56 |
| SnCl₄ | 30 |
| Data sourced from a study on the catalytic allylboration of benzaldehyde (B42025), a reaction analogous to those with this compound. |
Table 2: High-Performance Chiral Lewis Acid in Enantioselective Aldol Additions to this compound
For asymmetric synthesis, where control of stereochemistry is critical, specialized chiral Lewis acids are employed. A landmark study by Evans et al. demonstrated the exceptional performance of C₂-symmetric copper(II)-bis(oxazolinyl)pyridine (pybox) complexes in the Mukaiyama aldol addition of silyl (B83357) ketene (B1206846) acetals to this compound.[1][2]
| Entry | Silyl Ketene Acetal (B89532) Nucleophile | Catalyst (mol %) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Silyl ketene acetal of S-ethyl thioacetate | 10 | 91 | >99:1 | 98 |
| 2 | Silyl ketene acetal of S-tert-butyl thioacetate | 10 | 85 | >99:1 | 99 |
| 3 | (Z)-Silyl ketene acetal of methyl propionate | 10 | 87 | 97:3 | 95 |
| 4 | (E)-Silyl ketene acetal of methyl (S)-2-methyl-3-hydroxy-pentanoate | 5 | 88 | 95:5 | >99 |
| Catalyst: --INVALID-LINK--₂. Data sourced from Evans, D. A., et al. J. Am. Chem. Soc. 1999, 121, 669-685.[1][2] |
This data clearly shows that while simple Lewis acids can effectively catalyze reactions, the use of sophisticated, chiral ligand-metal complexes is essential for achieving high levels of stereocontrol.[1][2][3]
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to successful synthesis. Below are a general protocol adaptable for many Lewis acid-catalyzed additions and the specific, high-fidelity protocol used for the enantioselective aldol reaction detailed in Table 2.
General Protocol for Lewis Acid-Catalyzed Addition to an Aldehyde
This procedure can be adapted for various Lewis acids and nucleophiles.
Materials:
-
Aldehyde (e.g., this compound)
-
Nucleophile (e.g., silyl enol ether, allylboronate)
-
Lewis acid (e.g., TiCl₄, Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), toluene)
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Set up an oven-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the aldehyde and nucleophile in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add the Lewis acid catalyst dropwise or portion-wise to the stirred solution.
-
Stir the reaction mixture at the same temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding the saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂) three times.
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Specific Protocol for Enantioselective Mukaiyama Aldol Addition
As described by Evans, D. A., et al. J. Am. Chem. Soc. 1999, 121, 669-685.[1]
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere was added the catalyst, --INVALID-LINK--₂ (0.02 mmol, 10 mol %), followed by anhydrous CH₂Cl₂ (4.0 mL).
-
The resulting blue solution was cooled to -78 °C in a dry ice/acetone bath.
-
This compound (0.20 mmol, 1.0 equiv) was added dropwise via syringe.
-
After stirring for 1 minute, the silyl ketene acetal (0.30 mmol, 1.5 equiv) was added dropwise over 30 seconds.
-
The reaction mixture was stirred at -78 °C for 1 to 4 hours.
-
The reaction was quenched by the addition of 2,6-lutidine (0.04 mL) followed by a 1:1 mixture of tetrahydrofuran (B95107) and water (1.0 mL).
-
The mixture was warmed to room temperature and stirred for an additional hour.
-
The solution was then diluted with diethyl ether, washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated.
-
The residue was purified by flash chromatography to afford the aldol product.
Visualizing the Workflow and Mechanism
Experimental Workflow
A typical experimental workflow for a Lewis acid-catalyzed reaction is a sequential process designed to ensure anhydrous conditions and controlled addition of reagents.
Caption: General experimental workflow for Lewis acid-catalyzed reactions.
Proposed Stereochemical Model
The high degree of stereoselectivity observed in the copper(II)-pybox catalyzed aldol reaction is attributed to a highly organized transition state. The Lewis acid catalyst coordinates to both the aldehyde oxygen and the benzylic ether oxygen of this compound, forming a rigid five-membered chelate. This conformation orients the aldehyde for a facial-selective attack by the nucleophile.[1][2]
References
- 1. [PDF] C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde | Semantic Scholar [semanticscholar.org]
- 2. Collection - C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Scope and Mechanism of Catalytic Enantioselective Aldol Additions of Enolsilanes to (Benzyloxy)acetaldehyde - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. uvadoc.uva.es [uvadoc.uva.es]
Safety Operating Guide
Proper Disposal of 2-(Benzyloxy)acetaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like 2-(Benzyloxy)acetaldehyde is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Safety data sheets indicate that this compound can cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, always wear protective gloves, chemical safety goggles, and a lab coat.[1] All work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3]
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed professional waste disposal service.[1][4] It must not be discarded as regular trash or poured down the drain.[3][5][6]
-
Waste Identification and Segregation: Treat all unwanted this compound, including residues and contaminated materials (e.g., absorbent pads, gloves), as hazardous waste. Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Containerization:
-
Use a suitable, leak-proof, and clearly labeled container for the waste. The container must be in good condition, with no cracks or leaks, and have a secure, tightly fitting lid.
-
Keep the waste container closed except when adding more waste.
-
-
Labeling:
-
Immediately label the waste container with your institution's official hazardous waste tag.
-
The label must include the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for collection and documentation.
In the event of a spill, absorb the material with an inert absorbent material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[1] Ensure adequate ventilation and prevent the spill from entering drains.[3][5]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 60656-87-3[5][7][8][9] |
| Molecular Formula | C₉H₁₀O₂[5][7][8][9] |
| Molecular Weight | 150.17 g/mol [2][5][7][8] |
| Form | Liquid[2] |
| Boiling Point | 118-120 °C at 13 mmHg[2] |
| Density | 1.069 g/mL at 25 °C[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment for all.
References
- 1. fishersci.com [fishersci.com]
- 2. ベンジルオキシアセトアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound [oakwoodchemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Benzyloxy)acetaldehyde
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-(Benzyloxy)acetaldehyde, ensuring the protection of personnel and the integrity of your research.
This compound is an organic compound that requires careful handling due to its potential health hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks associated with its use.
Hazard Summary
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1] It is crucial to avoid direct contact and inhalation of its vapors. The primary routes of exposure are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Butyl or nitrile rubber gloves are recommended. Ensure gloves are of sufficient thickness and are inspected for any signs of degradation before use.[2] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A standard laboratory coat should be worn for all procedures. For larger quantities or when splashing is likely, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Handling and Use
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Preparation Workflow
The following diagram outlines the essential steps for preparing to work with this compound.
Caption: Workflow for preparation before handling this compound.
Experimental Protocol: Weighing and Dissolving
This protocol details the steps for safely weighing and dissolving this compound.
-
Ensure Proper Ventilation: Conduct all handling of this compound within a certified chemical fume hood.
-
Don Personal Protective Equipment: Wear all PPE as specified in the table above.
-
Prepare Equipment: Place a calibrated analytical balance and all necessary glassware inside the fume hood.
-
Weighing:
-
Tare the balance with a clean, dry weighing vessel.
-
Carefully dispense the required amount of this compound into the weighing vessel. Avoid generating dust or splashes.
-
Close the primary container immediately after dispensing.
-
-
Dissolving:
-
Place the weighing vessel containing the aldehyde into a larger beaker or flask that will be used for the solution.
-
Slowly add the desired solvent to the weighing vessel to dissolve the aldehyde, then transfer the solution to the larger container.
-
Rinse the weighing vessel with a small amount of solvent and add the rinsing to the main solution to ensure a complete transfer.
-
-
Post-Handling:
-
Wipe down the work surface within the fume hood with an appropriate decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | First Aid and Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation.[1][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Handling and Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Disposal Protocol:
-
Waste Collection: All waste materials contaminated with this compound, including unused product, solutions, and absorbent materials from spills, must be collected in a clearly labeled, sealed, and chemically compatible container.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their work, fostering a culture of safety and responsibility within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
